molecular formula C10H9BrN2O2 B2599546 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid CAS No. 1215947-54-8

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid

Número de catálogo: B2599546
Número CAS: 1215947-54-8
Peso molecular: 269.098
Clave InChI: VWBVAWPUIDIDNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.098. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBVAWPUIDIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Application of CAS 1215947-54-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern antimycobacterial drug discovery, the imidazo[1,2-a]pyridine core has emerged as a privileged pharmacophore. Specifically, 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1215947-54-8) serves as a critical synthetic building block for generating Imidazopyridine Amides (IPAs). This class of compounds includes potent antitubercular agents like Telacebec (Q203), which has demonstrated profound clinical efficacy against Multi-Drug Resistant Tuberculosis (MDR-TB) by targeting the mycobacterial electron transport chain .

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep dive into the physicochemical profiling, self-validating synthetic methodologies, and high-throughput screening workflows associated with CAS 1215947-54-8.

Physicochemical Profiling & Structural Analysis

Understanding the physical and structural properties of CAS 1215947-54-8 is paramount for predicting its behavior in synthetic workflows and its pharmacokinetic potential as a drug fragment. The presence of the bromine atom at the C6 position is a strategic design choice; it modulates the lipophilicity of the core and provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS Number 1215947-54-8
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
Exact Mass 267.98474 g/mol
Topological Polar Surface Area (TPSA) 54.6 Ų
Rotatable Bonds 2
Appearance Beige to pale yellow powder
SMILES CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O
¹H NMR (400 MHz, Methanol-d₄) δ 9.60 (dd, J = 1.9, 0.9 Hz, 1H), 7.68 (dd, J = 9.4, 1.9 Hz, 1H), 7.59 (dd, J = 9.4, 0.9 Hz, 1H), 3.15 (q, J = 7.6 Hz, 2H), 1.34 (t, J = 7.6 Hz, 3H)

Synthetic Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the synthesis of CAS 1215947-54-8 is best achieved via a two-step sequence: a Tschitschibabin-type cyclocondensation followed by controlled saponification.

Protocol 1: De Novo Synthesis of CAS 1215947-54-8

Step 1: Cyclocondensation to Form the Core

  • Procedure: Dissolve 5-bromo-2-aminopyridine (1.0 eq) and ethyl 2-chloro-3-oxopentanoate (1.2 eq) in anhydrous ethanol (0.5 M concentration). Reflux the mixture under an inert argon atmosphere for 16 hours. Monitor completion via TLC/LC-MS. Concentrate and purify via silica gel chromatography to yield ethyl 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate.

  • Causality & Logic: Ethanol is chosen as a protic solvent because it stabilizes the transition state during the initial nucleophilic attack of the exocyclic pyridine amine onto the α-haloketone. This regioselective attack is the rate-determining step that dictates the correct formation of the imidazopyridine fused-ring system.

Step 2: Saponification of the Ester

  • Procedure: Dissolve the intermediate ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at ambient temperature (20-25°C) for 4 hours. Acidify the mixture with 1N HCl to pH 3-4 to precipitate the target carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

  • Causality & Logic: The ternary solvent system (THF/MeOH/H₂O) is critical. THF solubilizes the organic ester, water dissolves the hydroxide salt, and MeOH acts as a phase-miscibility bridge, preventing biphasic reaction stalling. Li⁺ acts as a mild Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity, which accelerates hydroxide attack without requiring harsh heating that could trigger unwanted decarboxylation of the highly activated C3-position .

Application in Drug Discovery: The Imidazopyridine Amide Class

CAS 1215947-54-8 is primarily utilized to synthesize IPAs. These molecules exert their antimycobacterial effect by binding to the QcrB subunit of the mycobacterial CIII₂CIV₂ respiratory supercomplex (Cytochrome bc₁ complex). By occupying the menaquinol-binding pocket, IPAs block electron transfer to molecular oxygen, collapsing the proton gradient required for ATP synthesis and leading to bacterial starvation.

MOA MKH2 Menaquinol (MKH2) QcrB QcrB Subunit (Target Site) MKH2->QcrB Electron Transfer CIII2CIV2 CIII2CIV2 Supercomplex QcrB->CIII2CIV2 Oxidation O2 Molecular Oxygen (O2) CIII2CIV2->O2 Reduction ATP ATP Synthesis CIII2CIV2->ATP Proton Gradient IPA IPA Inhibitor (CAS 1215947-54-8 derived) IPA->QcrB Blocks Quinol Binding

Mechanism of Action of IPAs targeting the mycobacterial CIII2CIV2 respiratory supercomplex.

Experimental Workflows & Assays

To translate CAS 1215947-54-8 into actionable biological data, researchers employ a standardized workflow combining synthetic amide coupling with orthogonal biological assays.

Protocol 2: Amide Coupling for IPA Generation
  • Procedure: In a dry flask, dissolve CAS 1215947-54-8 (1.0 eq), the target amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify via reverse-phase LC-MS.

  • Causality & Logic: HATU is selected over traditional EDC/HOBt coupling reagents. The electron-withdrawing nature of the imidazopyridine ring (further enhanced by the C6-bromine) reduces the nucleophilicity of the intermediate active ester. HATU generates a highly reactive 7-azabenzotriazole ester, which rapidly undergoes aminolysis, minimizing side reactions and maximizing the yield of the target IPA library.

Target Validation: Oxygen Consumption Assay

Once synthesized, the IPAs are tested using an oxygen consumption assay utilizing purified Mycobacterium smegmatis CIII₂CIV₂. By monitoring the reduction of molecular oxygen in the presence of an electron donor (e.g., menaquinol analogues), the assay provides a direct, target-specific readout of complex inhibition. This isolates the mechanism of action from confounding cellular factors like efflux pumps or cell wall permeability.

Workflow Synth Amide Coupling (CAS 1215947-54-8 + Amines) Purify LC-MS Purification (>95% Purity) Synth->Purify Crude Product Assay1 Target Assay (CIII2CIV2 O2 Consumption) Purify->Assay1 Purified Aliquot Assay2 Phenotypic Assay (M. tuberculosis MIC50) Purify->Assay2 Purified Aliquot Lead Lead Optimization (SAR Analysis) Assay1->Lead Target Validation Assay2->Lead Cellular Efficacy

Workflow for synthesizing and screening IPA libraries derived from CAS 1215947-54-8.

References

  • Abdelaziz, R., Di Trani, J. M., Sahile, H., Mann, L., Richter, A., Liu, Z., Bueler, S. A., Cowen, L. E., Rubinstein, J. L., & Imming, P. (2023). "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity." ACS Omega, 8(21), 19081-19098. URL:[Link]

  • Yanofsky, D. J., Di Trani, J. M., Krol, S., Abdelaziz, R., Bueler, S. A., Imming, P., Brzezinski, P., & Rubinstein, J. L. (2021). "Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203)." eLife, 10, e71959. URL: [Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 68234908, Telacebec." PubChem. URL:[Link]

The Imidazopyridine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Among its many derivatives, those bearing a carboxylic acid moiety at the 3-position have garnered significant attention, leading to the development of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of imidazopyridine-3-carboxylic acid derivatives, from their fundamental synthesis to their intricate roles in modulating key signaling pathways and their progression in the drug discovery pipeline.

Synthetic Strategies: Building the Core and its Derivatives

The construction of the imidazopyridine-3-carboxylic acid scaffold and its subsequent derivatization into esters and amides are crucial steps in the exploration of this chemical space. Several robust synthetic methodologies have been established, offering chemists a versatile toolkit to generate diverse libraries of these compounds.

Synthesis of the Core: Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

A common and efficient method for the synthesis of the foundational ester is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[1][2] A detailed protocol for the synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is as follows:

Experimental Protocol: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate [3]

  • Reaction Setup: To a solution of 2-aminopyridine (0.01 mol) in anhydrous ethanol (25 mL), add ethyl 2-chloroacetoacetate (0.1 mol).

  • Reflux: Heat the reaction mixture under reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the excess ethanol in vacuo.

  • Extraction: Partition the resulting residual oil between diethyl ether and water. Separate the organic layer.

  • Purification: Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Allow the residual oil to crystallize. The product, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, can be further purified by recrystallization.[3]

This method is highly adaptable, allowing for the introduction of various substituents on both the pyridine and the ester-bearing imidazole ring by selecting appropriately substituted starting materials. Microwave-assisted organic synthesis (MAOS) has also been reported as an efficient alternative for this condensation, often leading to reduced reaction times and improved yields.[4]

Hydrolysis to the Carboxylic Acid

The corresponding carboxylic acid is readily obtained through the hydrolysis of the ethyl ester.

Experimental Protocol: Hydrolysis to 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid [5]

  • Reaction Setup: Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as lithium hydroxide (LiOH).

  • Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to afford the pure 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Amide Bond Formation

The carboxylic acid serves as a versatile intermediate for the synthesis of a wide array of amides, which have shown significant biological activity. Standard peptide coupling reagents are commonly employed for this transformation.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Activation: To a solution of the imidazopyridine-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired amide.

This protocol is highly efficient and compatible with a broad range of amines, enabling the generation of diverse libraries of imidazopyridine-3-carboxamides for structure-activity relationship (SAR) studies.

Therapeutic Applications and Biological Mechanisms

Imidazopyridine-3-carboxylic acid derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Antimycobacterial Agents

One of the most significant applications of this scaffold is in the development of novel antitubercular agents. The imidazopyridine-3-carboxamides, in particular, have shown potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[6][7][8]

Mechanism of Action: These compounds have been shown to target the respiratory cytochrome bc1 complex (QcrB) of Mtb, leading to the depletion of ATP levels and subsequent bacterial death.[9] This mechanism is distinct from many existing anti-TB drugs, making them valuable candidates for combating drug-resistant infections.

A notable example is Telacebec (Q203) , an imidazopyridine-3-carboxamide that has progressed to clinical trials.[1][3][10][11] Preclinical and early clinical studies have demonstrated its potent bactericidal activity and a favorable safety profile.[3][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis [8][9][12]

A common method for evaluating the in vitro potency of antimycobacterial compounds is the Microplate Alamar Blue Assay (MABA).[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Incubation: Add the bacterial inoculum to the wells containing the test compounds and incubate at 37°C.

  • Alamar Blue Addition: After a defined incubation period, add Alamar Blue (resazurin) solution to each well.

  • Readout: Continue incubation and visually or spectrophotometrically assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.[9]

Structure-Activity Relationship (SAR) for Antitubercular Activity: [7][13]

  • The imidazo[1,2-a]pyridine core is essential for activity.

  • The 3-carboxamide linker is a key feature.

  • Substitutions on the pyridine ring , particularly at the 6 and 7-positions, can significantly influence potency and pharmacokinetic properties.[6]

  • The nature of the amine portion of the carboxamide is critical for activity, with various substituted benzyl and phenoxyethyl groups showing promise.[7][14]

Compound/ScaffoldR Group at C-2R Group at C-6R Group at C-7Amide MoietyMIC (µM) against Mtb H37RvReference
Imidazo[1,2-a]pyridine-3-carboxamide2,6-dimethyl--N-[2-(phenylamino)ethyl]0.041-2.64[7]
Imidazo[1,2-a]pyridine-3-carboxamide2,7-dimethyl--Various substituted phenyl amides≤1[6][15]
Telacebec (Q203)---Adamantyl-based amideLow nanomolar[10]
Anticancer Agents

Imidazopyridine-3-carboxylic acid derivatives have also emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines, including breast, colon, and lung cancer.[16][17][18][19][20]

Mechanism of Action: The anticancer effects of these compounds are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and migration.

  • Wnt/β-catenin Signaling Pathway: Certain imidazopyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.[21][22][23] By preventing the nuclear translocation of β-catenin, these compounds can downregulate the expression of target genes such as c-Myc and cyclin D1, leading to cell cycle arrest and inhibition of tumor growth.[21]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is frequently dysregulated in cancer. Imidazopyridine-3-carboxylic acid derivatives have been developed as potent dual inhibitors of PI3K and mTOR, demonstrating significant antitumor activity in preclinical models.[24][25][26][27][28]

  • Kinase Inhibition: The imidazopyridine scaffold has been successfully utilized to design inhibitors of various protein kinases that are crucial for cancer progression, such as Polo-like kinase (PLK) and c-Met.[22][24][29][30]

Experimental Protocol: MTT Cytotoxicity Assay [6][7][29][31][32]

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[32]

Structure-Activity Relationship (SAR) for Anticancer Activity: [16][18][19]

  • The nature of the substituent at the 2-position of the imidazopyridine ring can significantly impact anticancer potency. Phenyl and substituted phenyl groups are common.[16]

  • Derivatization of the 3-carboxylic acid into N-acylhydrazones has been shown to enhance activity against breast cancer cells.[16][17]

  • Hybrid molecules incorporating other anticancer pharmacophores, such as quinoline or carbazole, at the 2-position have demonstrated potent cytotoxicity.[19]

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
Imidazopyridine-N-acylhydrazone derivative (Compound 15)MCF7 (Breast)1.6[16][17]
Imidazopyridine-N-acylhydrazone derivative (Compound 15)MDA-MB-231 (Breast)22.4[16][17]
Imidazopyridine-quinoline hybrid (Compound 8)MDA-MB-231 (Breast)0.32[19]
Imidazopyridine-quinoline hybrid (Compound 12)MDA-MB-231 (Breast)0.29[19]
Imidazopyridine-carbazole hybrid (Compound 13)HCT-15 (Colon)0.30[19]
Anti-inflammatory Agents

Derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have been investigated for their anti-inflammatory properties.[21][33] Some of these compounds have shown potent anti-inflammatory activity with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[21]

Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, some are thought to act independently of cyclooxygenase (COX) inhibition, suggesting a novel mode of anti-inflammatory action.[21]

Antiviral Agents

The imidazopyridine scaffold has also been explored for its antiviral potential, particularly as respiratory syncytial virus (RSV) fusion inhibitors.[19][34]

GABA-A Receptor Modulators

Esters of imidazopyridine-3-carboxylic acid have been identified as modulators of GABA-A receptors, which are important targets for anxiolytic and sedative drugs.[11]

Visualizing Molecular Interactions and Pathways

Understanding the interaction of imidazopyridine-3-carboxylic acid derivatives with their biological targets and the signaling pathways they modulate is crucial for rational drug design.

Wnt_Signaling_Pathway_Inhibition cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin APC APC TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and co-activates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates transcription Imidazopyridine Imidazopyridine-3-carboxylic acid derivative Imidazopyridine->Beta_Catenin Inhibits nuclear translocation Nucleus Nucleus

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazopyridine-3-carboxylic acid derivatives.

PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazopyridine-3-carboxylic acid derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Sources

Pharmacokinetics and Structural Optimization of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid Precursors in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of next-generation anti-tubercular agents. At the heart of this chemical renaissance is 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1215947-54-8), a critical precursor utilized to synthesize imidazopyridine amides (IPAs)[1][2]. These derived APIs—such as the clinical candidate Telacebec (Q203) and the lead compound ND-09759—exhibit low-nanomolar bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (Mtb) by targeting the QcrB subunit of the cytochrome bc1 complex[3][4][5].

This technical guide dissects the pharmacokinetic (PK) dynamics of this drug class, explaining how the physicochemical properties of the 6-bromo-2-ethyl precursor dictate the absorption, distribution, metabolism, and excretion (ADME) profiles of the final therapeutic agents.

Physicochemical Rationale of the Precursor Scaffold

The transition from a raw precursor to a highly bioavailable API requires precise structural engineering. Every functional group on the 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold serves a distinct pharmacokinetic purpose:

  • The 6-Bromo Substitution (Metabolic Shielding): The unsubstituted imidazopyridine core is highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. Installing a halogen (bromine) at the C6 position sterically and electronically shields the core from oxidative degradation. This specific modification is the primary driver for the extended in vivo half-lives (t1/2 > 13 hours) observed in these derivatives[6][7].

  • The 2-Ethyl Group (Lipophilicity Tuning): The 2-ethyl substitution provides an optimal balance of lipophilicity (clogP). While a methyl group is often too polar, an ethyl group facilitates passive diffusion through the mycolic acid-rich mycobacterial cell wall without causing excessive plasma protein binding that would otherwise restrict the free fraction of the drug in systemic circulation[6][8].

  • The 3-Carboxylic Acid (Coupling Anchor): This moiety acts as the synthetic anchor for amidation. By converting the acid into an amide, researchers eliminate the negative charge at physiological pH, drastically improving membrane permeability and oral bioavailability[9].

Table 1: Physicochemical Profile of the Precursor
PropertyValuePharmacokinetic Implication
Chemical Name 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acidCore scaffold for IPA synthesis.
CAS Number 1215947-54-8Standardized precursor identification.
Molecular Weight 269.09 g/mol Low MW allows for the addition of large, lipophilic side chains during amidation without violating Lipinski's Rule of 5.
clogP (Calculated) ~2.5Optimal starting lipophilicity; final amides typically reach a clogP of 4.0 - 5.5, ideal for oral absorption.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis of the precursor and the subsequent in vivo PK evaluation must operate as self-validating systems.

Protocol A: Synthesis of Precursor-Derived Carboxamides

Causality Focus: Preventing decarboxylation and ensuring regioselectivity.

  • Cyclocondensation: React 2-amino-5-bromopyridine with ethyl 2-chloro-3-oxopentanoate in dimethoxyethane (DME) under reflux for 48 hours[10][11].

    • Causality: The alpha-chloro-beta-keto ester acts as a bifunctional electrophile, driving regioselective ring closure to form the imidazopyridine core.

    • Validation: Monitor via TLC. The disappearance of the highly fluorescent 2-aminopyridine starting material indicates complete conversion.

  • Saponification: Treat the resulting ester with Lithium Hydroxide (LiOH) in an ethanol/water mixture, followed by careful acidification with HCl[10].

    • Causality: LiOH provides mild basic conditions to hydrolyze the ester without degrading the heterocyclic core.

    • Validation: LC-MS analysis must confirm a mass shift corresponding to the loss of the ethyl group (M-28).

  • Amidation: Couple the 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with the target amine using EDC·HCl and DMAP in acetonitrile[6].

    • Causality: EDC is chosen over harsh coupling agents (like HATU) to prevent the premature decarboxylation of the sterically hindered 3-carboxylic acid. DMAP acts as a nucleophilic catalyst.

    • Validation: Purify via reverse-phase HPLC. The final API must exhibit >95% purity via UV (254 nm) and the correct m/z via high-resolution mass spectrometry (HRMS) prior to in vivo testing.

Protocol B: In Vivo Pharmacokinetic Evaluation (Murine Model)

Causality Focus: Mitigating matrix effects and ensuring accurate quantification.

  • Formulation: Dissolve the API in 80% aqueous propylene glycol[4][12].

    • Causality: IPAs are highly lipophilic. Propylene glycol ensures complete solubilization, preventing erratic gastrointestinal absorption caused by drug precipitation in the stomach.

  • Administration & Sampling: Administer 30 mg/kg PO to BALB/c mice. Collect serial blood samples (0.25 to 24 h) via the tail vein into EDTA-coated tubes[12].

    • Causality: EDTA prevents coagulation without interfering with downstream mass spec ionization (unlike heparin, which causes severe ion suppression).

  • Extraction & Quantification: Precipitate proteins with cold acetonitrile containing a deuterated internal standard. Analyze the supernatant via LC-MS/MS.

    • Causality: Protein precipitation crashes out plasma proteins that would otherwise clog the LC column. The internal standard corrects for matrix effects and extraction losses, ensuring the calculated clearance rates are mathematically sound.

Pharmacokinetic Dynamics of Precursor-Derived APIs

Once the 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid precursor is converted into an active amide, it exhibits a highly favorable PK profile characterized by excellent oral bioavailability and slow clearance[9][13].

  • Absorption: Due to the lipophilic nature imparted by the core and the amide side chain, these compounds exhibit high intestinal permeability. Clinical candidates like Q203 achieve ~90% oral bioavailability[].

  • Distribution: The APIs demonstrate a high volume of distribution ( Vd​ ), indicating extensive tissue penetration. This is a critical mechanistic requirement, as the drug must penetrate dense, necrotic pulmonary granulomas to reach dormant Mtb populations.

  • Metabolism & Clearance: The strategic placement of the 6-bromo/6-chloro group successfully blocks rapid CYP-mediated oxidation. Consequently, compounds like ND-09759 and Q203 exhibit exceptionally low systemic clearance and extended terminal half-lives (20.1 hours and 23.4 hours, respectively), allowing for patient-compliant once-daily dosing regimens[4][].

Table 2: Comparative Pharmacokinetic Parameters of Precursor-Derived APIs (Murine Model, PO)
Compound / APIDose (mg/kg) Cmax​ (µg/mL) AUC0−24​ (µg·h/mL) t1/2​ (h)Clearance
ND-09759 302.922.220.1Low
Q203 (Telacebec) 101.818.523.4Low
Compound 18 (ACS 2013)101.211.013.225 mL/min/kg (IV)

(Data aggregated from[4][12] and [6][7])

Mechanistic Pathway Visualization

The following diagram illustrates the interconnected pharmacokinetic and pharmacodynamic pathway of APIs derived from the 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid precursor.

G A Oral Dosing (API) B GI Absorption (High Permeability) A->B C Hepatic Metabolism (6-Br Blocks CYP450) B->C D Systemic Circulation (High Protein Binding) C->D Escapes First-Pass E Target Engagement (Mtb QcrB Subunit) D->E Tissue Distribution G Clearance (t1/2 > 20h) D->G Slow Elimination F Bacterial Death (ATP Depletion) E->F

Pharmacokinetic and pharmacodynamic pathway of imidazopyridine amides.

Conclusion

The 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid precursor is not merely a passive structural backbone; it is a highly optimized, pharmacokinetically active scaffold. By leveraging the lipophilicity of the 2-ethyl group and the metabolic shielding of the 6-bromo substitution, researchers can synthesize highly potent, bioavailable amides capable of surviving hepatic first-pass metabolism. As clinical trials for compounds like Q203 progress, this precursor remains a gold standard for scaffold hopping and rational drug design in the fight against multidrug-resistant tuberculosis.

References

  • - ACS Medicinal Chemistry Letters, 2013.

  • - PLoS One, 2014. 3. - Nature Medicine, 2013. 4. - eLife, 2021.

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Methodological & Application

Application Note: A Guide to the Definitive Structural Characterization of Cyclosulfamuron (CAS 1215947-54-8) Using ESI-MS and 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development, agrochemical research, and environmental analysis, the unambiguous structural confirmation of a chemical entity is a cornerstone of scientific rigor and regulatory compliance. Cyclosulfamuron (CAS 1215947-54-8), a member of the sulfonylurea class of herbicides, requires precise characterization to understand its efficacy, environmental fate, and metabolic pathways[1]. This application note provides an in-depth technical guide for researchers, scientists, and quality control professionals on the definitive structural characterization of Cyclosulfamuron using two powerful and complementary analytical techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

This guide moves beyond a simple recitation of methods. It is designed to impart a deeper understanding of the causality behind experimental choices, empowering the user to not only replicate the results but also to adapt these principles to other small molecules. We will detail field-proven protocols, interpret the resulting data, and demonstrate how the orthogonal information from these techniques converges to provide a high-confidence structural assignment.

Part 1: Molecular Mass and Formula Confirmation by ESI-Mass Spectrometry

The Principle: Why ESI-MS is the Right Tool

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and thermally sensitive molecules like Cyclosulfamuron[2][3]. The process transfers ions from a solution into the gas phase with minimal fragmentation, allowing for the precise determination of the intact molecular mass. This is a critical first step in structural elucidation, as it directly validates the elemental composition of the synthesized or isolated compound. When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide mass accuracy within parts-per-million (ppm), enabling the confident determination of a molecule's elemental formula.

Experimental Data Summary for Cyclosulfamuron

Publicly available high-resolution mass spectrometry data for Cyclosulfamuron confirms its ready ionization in positive ESI mode[4]. The primary ion observed is the protonated molecule, [M+H]⁺.

ParameterValueSource
Molecular Formula C₁₇H₁₉N₅O₆SPubChem[4]
Calculated Monoisotopic Mass 421.1056 g/mol PubChem[4]
Expected [M+H]⁺ Ion (Exact Mass) 422.1132 m/zCalculated
Observed [M+H]⁺ Ion (LC-ESI-QTOF) 422.1125 m/z PubChem[4]

The sub-ppm mass accuracy between the expected and observed ion provides extremely high confidence in the elemental formula of the analyte.

Workflow for ESI-MS Analysis

The following diagram outlines the logical flow of the experimental procedure for robust molecular mass determination.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Weigh ~1 mg of Cyclosulfamuron B 2. Create 1 mg/mL Stock in Acetonitrile A->B C 3. Dilute to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid B->C D 4. Inject into LC-ESI-MS System C->D Transfer to Vial E 5. Acquire Full Scan Data (Positive Ion Mode) D->E F 6. Extract Ion Chromatogram for m/z 422.11 E->F Data Output G 7. Analyze Mass Spectrum of Chromatographic Peak F->G H 8. Confirm Exact Mass & Isotopic Pattern G->H

Caption: High-level workflow for Cyclosulfamuron analysis by LC-ESI-MS.

Detailed Protocol for ESI-MS Data Acquisition

This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid ion suppression and instrument contamination. We aim for a final concentration in the low µg/mL range[5]. The use of volatile solvents like acetonitrile (ACN) and water is essential for efficient electrospray. Formic acid is added to promote protonation, enhancing the signal for the [M+H]⁺ ion.
  • Step 1. Stock Solution: Accurately weigh approximately 1.0 mg of Cyclosulfamuron and dissolve it in 1.0 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
  • Step 2. Working Solution: Perform a serial dilution of the stock solution. A common final concentration for analysis is 1-10 µg/mL. For example, dilute 10 µL of the stock solution into 990 µL of a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  • Step 3. Final Preparation: Transfer the final working solution to an appropriate autosampler vial. Ensure there is no particulate matter; filter if necessary.

2. Instrumentation and Data Acquisition:

  • Rationale: The parameters are chosen to ensure efficient separation from any minor impurities, stable spray, and high-resolution detection in the mass range of interest.
  • LC System:
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with a low percentage of B, ramp to a high percentage to elute the compound, followed by a wash and re-equilibration. A typical gradient might be 5% B to 95% B over 5-10 minutes.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Injection Volume: 1 - 5 µL.
  • MS System:
  • Ionization Mode: ESI Positive.
  • Scan Range: m/z 100 - 1000.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 120 - 150 °C.
  • Desolvation Gas (N₂): Set according to manufacturer's recommendation (e.g., 600-800 L/hr).
  • Analyzer Mode: High Resolution (>10,000 FWHM).

Part 2: Structural Elucidation by ¹H NMR Spectroscopy

The Principle: Mapping the Proton Environment

While ESI-MS confirms what a molecule is made of (its elemental formula), ¹H NMR spectroscopy reveals how those atoms are connected. It provides detailed information about the chemical environment of every proton in the molecule. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the proton(s).

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting): The pattern of a signal (e.g., singlet, doublet, triplet), which reveals the number of protons on adjacent atoms.

Predicted ¹H NMR Spectral Data for Cyclosulfamuron

As a publicly available, assigned spectrum for Cyclosulfamuron is not readily accessible, we present a predicted data table based on its known structure. This serves as a reliable benchmark for experimental verification. The predictions are based on established chemical shift principles and structure-property relationships. The spectrum is predicted in DMSO-d₆, a common solvent for sulfonylureas.

Assignment (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale / Notes
H-a (Cyclopropyl)1.0 - 1.2Multiplet2HDiastereotopic methylene protons on the cyclopropane ring.
H-b (Cyclopropyl)1.2 - 1.4Multiplet2HDiastereotopic methylene protons on the cyclopropane ring.
H-c (Cyclopropyl CH)2.5 - 2.7Multiplet1HMethine proton adjacent to the carbonyl group, shifted downfield.
H-d (OCH₃)3.9 - 4.1Singlet6HTwo equivalent methoxy groups on the pyrimidine ring.
H-e (Pyrimidine)6.1 - 6.3Singlet1HIsolated proton on the electron-rich pyrimidine ring.
H-f, g, h, i (Phenyl)7.5 - 8.2Multiplets4HProtons on the substituted benzene ring, forming a complex pattern.
H-j (NH)10.5 - 11.5Broad Singlet1HSulfonamide NH proton. Often broad and may exchange with D₂O.
H-k (NH)11.5 - 12.5Broad Singlet1HUrea NH proton. Often broad and may exchange with D₂O.

(A placeholder for an image showing the structure with labels a-k)

Workflow for ¹H NMR Analysis

The following diagram illustrates the standard procedure for acquiring a high-quality ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing A 1. Weigh 5-10 mg of Cyclosulfamuron B 2. Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C 3. Transfer to NMR Tube B->C D 4. Insert into NMR Spectrometer C->D To Spectrometer E 5. Lock, Tune, Shim D->E F 6. Acquire Spectrum (e.g., 16-64 scans) E->F G 7. Fourier Transform F->G FID Output H 8. Phase & Baseline Correction G->H I 9. Integrate Signals & Calibrate (TMS or residual solvent) H->I

Caption: Standard experimental workflow for ¹H NMR structural analysis.

Detailed Protocol for ¹H NMR Data Acquisition

This protocol is suitable for any modern high-field NMR spectrometer (≥400 MHz).

1. Sample Preparation:

  • Rationale: The choice of deuterated solvent is crucial. DMSO-d₆ is often preferred for sulfonylureas due to their good solubility and because it slows the exchange of NH protons, often making them visible. The sample concentration must be sufficient for a good signal-to-noise ratio without causing line broadening[6].
  • Step 1. Weighing: Accurately weigh 5-10 mg of Cyclosulfamuron directly into a clean, dry vial.
  • Step 2. Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). Vortex briefly to ensure complete dissolution.
  • Step 3. Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be ~4-5 cm.

2. Instrumentation and Data Acquisition:

  • Rationale: Proper setup (locking, tuning, shimming) is essential for acquiring a high-resolution spectrum with sharp lines and a flat baseline.
  • Step 1. Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the probe to the ¹H frequency and shim the magnetic field to optimize homogeneity.
  • Step 2. Acquisition Parameters (Typical for 400 MHz):
  • Pulse Program: Standard 1D proton (e.g., 'zg30').
  • Number of Scans (NS): 16 to 64 (depending on concentration).
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): 1-2 seconds.
  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
  • Step 3. (Optional) D₂O Exchange: To confirm the identity of NH protons, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the NH protons (H-j, H-k) should disappear or significantly decrease in intensity.

Part 3: Integrated Structural Verification

The power of this dual-technique approach lies in its orthogonality. ESI-MS provides a high-confidence "pass/fail" test for the molecular formula. A measured mass of 422.1125 m/z for the [M+H]⁺ ion confirms the elemental composition C₁₇H₁₉N₅O₆S[4].

Subsequently, ¹H NMR spectroscopy provides the constitutional blueprint. The experimental ¹H NMR spectrum must match the predicted data:

  • The presence of signals in the upfield cyclopropyl region (1-3 ppm).

  • A sharp singlet for 6 protons around 4.0 ppm, confirming the two methoxy groups.

  • A singlet for 1 proton in the aromatic region, confirming the pyrimidine proton.

  • A complex pattern integrating to 4 protons, confirming the substituted phenyl ring.

  • The correct total proton count from integration.

  • The disappearance of two broad signals upon D₂O exchange, confirming the two NH protons.

When the ESI-MS data confirms the formula and the ¹H NMR data confirms the specific arrangement of all proton-bearing fragments, a definitive and unambiguous structural assignment for CAS 1215947-54-8 can be made.

References

  • PubChem. Cyclosulfamuron | C17H19N5O6S | CID 6451137. National Center for Biotechnology Information. [Link]

  • bioRxiv. (2023). NMR characterization. bioRxiv. (Note: General reference for NMR data presentation). [Link]

  • National Library of Medicine. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]

  • Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. [Link]

  • KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. [Link]

  • PubMed. Principles of electrospray ionization. National Library of Medicine. [Link]

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  • Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical and Bioanalytical Techniques. [Link]

  • PubMed. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. National Library of Medicine. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • The Journal of Organic Chemistry. Developing Expertise in ¹H NMR Spectral Interpretation. American Chemical Society. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • MDPI. The Antiviral Effect of the Chemical Compounds Targeting DED/EDh Motifs of the Viral Proteins on Lymphocytic Choriomeningitis Virus and SARS-CoV-2. MDPI. [Link]

  • Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. hrpub.org. [Link]

  • Springer. Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. SpringerLink. [Link]

  • University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. University of Bristol. [Link]

  • PubMed. Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. National Library of Medicine. [Link]

  • Open Access Pub. Electrospray Ionization (ESI) Mass Spectrometry. Open Access Pub. [Link]

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Application Note: A Robust Protocol for the Purification of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of polar, ionizable heterocyclic compounds such as 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid presents a significant challenge in medicinal and process chemistry. These molecules, often key intermediates in drug development, can exhibit poor chromatographic behavior on standard stationary phases, leading to low recovery and purity. This application note provides a detailed, field-proven protocol for the efficient purification of this target compound using reversed-phase flash column chromatography. We delve into the causal logic behind method selection, emphasizing the control of mobile phase pH to suppress ionization and achieve sharp, symmetrical peaks. A comprehensive, step-by-step methodology is presented, alongside a troubleshooting guide and a workflow diagram to ensure reproducibility and success for researchers and drug development professionals.

Introduction: The Purification Challenge

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a member of the imidazopyridine class of compounds, which are prominent scaffolds in the development of therapeutic agents, including novel antitubercular drugs.[1] The purification of this intermediate is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

The molecule's structure presents a classic chromatographic dilemma:

  • A Basic Heterocyclic Core: The imidazo[1,2-a]pyridine ring system contains basic nitrogen atoms.

  • An Acidic Functional Group: The carboxylic acid moiety is highly polar and acidic.

  • Zwitterionic Potential: The presence of both acidic and basic centers means the molecule's overall charge and polarity are highly dependent on pH.

Attempting to purify such a compound using traditional normal-phase chromatography on standard silica gel often results in irreversible binding, significant peak tailing due to strong interactions with acidic silanol groups, or even on-column decomposition.[2][3] Therefore, a more robust strategy is required.

Chromatographic Strategy: Causality and Method Selection

Given the polar and ionizable nature of the target compound, Reversed-Phase Flash Chromatography is the superior purification strategy.[4][5] The separation mechanism in reversed-phase chromatography involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[6] Polar compounds have a higher affinity for the mobile phase and elute faster, while non-polar compounds are retained longer by the stationary phase.[7]

The Critical Role of pH Control: The key to successfully purifying our target compound is to control its ionization state during the separation.[8] The carboxylic acid group (-COOH) will be deprotonated (ionized) to its carboxylate form (-COO⁻) at neutral or basic pH. This ionized form is highly polar and will have very little retention on a C18 column, likely eluting at or near the solvent front with impurities.[9][10]

To counteract this, we must suppress the ionization by acidifying the mobile phase. According to chromatographic principles, lowering the mobile phase pH to at least 2 units below the compound's pKa will ensure it remains in its protonated, neutral (or less polar) form.[9] This increases its hydrophobicity, allowing for effective partitioning and retention on the C18 stationary phase, which ultimately leads to sharper peaks and better separation.[8][9] Volatile acids like formic acid or acetic acid are ideal modifiers as they are easily removed during solvent evaporation.[10]

Workflow for Method Development and Execution

A systematic approach, beginning with a small-scale scouting run, is essential for developing an efficient and reproducible flash purification method.[11][12] This "scout-to-flash" paradigm minimizes solvent waste and ensures the preparative run is successful on the first attempt.

purification_workflow crude_sample Crude Reaction Mixture sample_prep Sample Preparation (Dissolve in DMSO/DMF or create Dry Load) crude_sample->sample_prep scouting_run Scouting Run (Analytical HPLC or small flash column) sample_prep->scouting_run method_dev Method Optimization (Determine optimal gradient) scouting_run->method_dev prep_run Preparative Flash Run (Scale-up) method_dev->prep_run fraction_collection Fraction Collection prep_run->fraction_collection analysis Fraction Analysis (TLC or LC-MS) fraction_collection->analysis pooling Pool Pure Fractions & Evaporate Solvent analysis->pooling pure_compound Pure Compound (>95% Purity) pooling->pure_compound

Caption: Workflow for the Purification of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Detailed Experimental Protocol: Reversed-Phase Purification

This protocol is designed for the purification of approximately 1 gram of crude material. Adjust column size and solvent volumes accordingly for different scales.

4.1. Materials and Equipment

  • Crude Sample: 1 g of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Flash Chromatography System: Automated system with gradient capability and UV detector (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Stationary Phase: 40 g C18 flash column (e.g., RediSep Rf Gold® C18 Aqueous)[13]

  • Mobile Phase A: Deionized Water with 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)[14]

  • Sample Loading Adsorbent (for dry loading): Celite® or silica gel (approx. 2-3 g)

  • Solvents for Sample Prep: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Glassware: Beakers, graduated cylinders, round-bottom flasks

  • Analysis: TLC plates (silica gel 60 F254), LC-MS system

4.2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • For 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of deionized water. Mix thoroughly.

    • For 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly. Degas both solvents if required by your system.

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the 1 g of crude material in a minimal amount of a suitable solvent (e.g., 5-10 mL of methanol or DMSO).

    • Add 2-3 g of Celite® or silica gel to the solution.

    • Gently evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, improving resolution.[15]

4.3. Chromatography Execution

  • Column Installation: Install the 40 g C18 flash column onto the chromatography system.

  • Equilibration: Equilibrate the column with 5% Mobile Phase B / 95% Mobile Phase A for at least 3-5 column volumes (CVs) or until the UV baseline is stable.

  • Sample Loading: Load the prepared dry-load cartridge onto the system.

  • Method Execution: Run the purification using the parameters outlined in the table below.

Table 1: Optimized Flash Chromatography Parameters

ParameterValueRationale
Stationary Phase 40 g C18-bonded SilicaProvides a non-polar surface for reversed-phase separation.[6]
Mobile Phase A Water + 0.1% Formic AcidPolar solvent. Formic acid suppresses ionization of the target compound.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier (strong solvent). Acetonitrile often provides good selectivity.[5]
Flow Rate 40 mL/minA standard flow rate for a 40 g column, balancing speed and resolution.
Detection UV, 254 nm and 280 nmImidazopyridine systems typically have strong UV absorbance at these wavelengths.
Gradient Step 1: 5% B for 2 CVStep 2: 5% to 60% B over 12 CVStep 3: Hold at 60% B for 3 CVStep 4: 100% B (Column Wash) for 3 CVA shallow gradient provides the best resolution for separating closely eluting impurities.[16] The initial hold ensures all non-retained impurities elute first.
Fraction Size 20 mLAppropriate volume to ensure the target peak is collected across several fractions without excessive dilution.

4.4. Post-Run Analysis and Product Isolation

  • Fraction Analysis: Analyze the collected fractions using TLC (e.g., eluting with 10% Methanol in Dichloromethane + 0.5% Acetic Acid) or by direct injection into an LC-MS to identify the fractions containing the pure product.

  • Pooling and Evaporation: Combine the fractions containing the pure compound.

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. It may be necessary to co-evaporate with a higher-boiling point solvent like isopropanol to remove residual water or to freeze-dry (lyophilize) the sample to obtain the final solid product.

  • Final Drying: Dry the purified solid under high vacuum to remove any remaining solvent traces.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Peak Tailing or Broadening Insufficient acidification of the mobile phase; secondary interactions with residual silanols on the stationary phase.Ensure the mobile phase pH is low (0.1% formic or acetic acid is usually sufficient).[9] Consider using a highly end-capped C18 column designed for polar analytes.[17]
Poor or No Retention (Elutes at Void) The compound is still too polar under the current conditions; phase collapse of the C18 column.Ensure the acidic modifier is present in both mobile phases. Use a C18 column specifically designed for highly aqueous conditions to prevent phase collapse.[13] If retention is still poor, HILIC may be a necessary alternative.[18]
Poor Separation from Impurities The gradient is too steep; the chosen organic solvent (acetonitrile) does not provide sufficient selectivity.Decrease the gradient slope (e.g., run from 5% to 40% B over 15 CV). Try an alternative organic modifier like methanol, as solvent choice can significantly impact selectivity.[5][19]
Compound Crashing on Column Poor solubility of the crude sample in the initial mobile phase.Use the dry-loading technique as described in the protocol.[15] Ensure the initial mobile phase composition (e.g., 5% Acetonitrile) is strong enough to maintain solubility without compromising retention.

Conclusion

The successful purification of polar, ionizable molecules like 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is readily achievable through a well-planned reversed-phase flash chromatography strategy. The cornerstone of this method is the deliberate control of the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby enhancing retention and promoting excellent peak shape. By following the systematic workflow of scouting, optimization, and scaled-up execution detailed in this note, researchers can consistently obtain this valuable intermediate with high purity, facilitating the advancement of drug discovery and development programs.

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  • Princeton University. Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • ChemBK. 6-Bromo-Imidazo[1,2-A]Pyrimidine-3-Carboxylic Acid Ethyl Ester. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8) .

Executive Summary & Molecular Profiling

The imidazo[1,2-a]pyridine core is a planar, fused bicyclic system that inherently drives high crystal lattice energy, making it difficult for water molecules to disrupt the solid state[1]. The addition of a heavy, highly lipophilic 6-bromo substituent and a 2-ethyl group further increases the molecule's partition coefficient (LogP)[2]. While the 3-carboxylic acid moiety offers a functional handle for solubility enhancement via ionization, the molecule frequently precipitates in standard assay buffers and requires specialized formulation strategies for in vitro screening and in vivo dosing[3].

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately "crash out" when transferred from a DMSO stock to my in vitro assay buffer? A1: This is a classic solvent-shift precipitation phenomenon[4]. The compound is highly soluble in 100% DMSO due to the solvent's low dielectric constant and its ability to disrupt intermolecular hydrogen bonding. However, when spiked into an aqueous buffer (e.g., PBS), the sudden increase in solvent polarity forces the hydrophobic 6-bromo-imidazopyridine core out of solution[4]. To mitigate this, ensure the final DMSO concentration remains ≤1.0% (or lower, depending on cell line tolerance) and add the DMSO stock dropwise to a rapidly stirring buffer to prevent localized supersaturation[4].

Q2: How can I leverage pH to improve the solubility of this specific molecule? A2: 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is an amphoteric molecule, meaning its solubility is highly pH-dependent:

  • Basic pH (> 6.0): The 3-carboxylic acid group (typical pKa ~3.5–4.5) will deprotonate to form a highly soluble carboxylate anion[3]. Formulating in a slightly basic buffer (e.g., pH 7.4–8.0) or utilizing salt formation (e.g., sodium or potassium salts) is the most effective strategy for this molecule[5].

  • Acidic pH (< 3.0): The basic nitrogen on the imidazo[1,2-a]pyridine ring (typical pKa ~5.0) will protonate, forming a soluble cation.

  • Avoid pH 4.0–5.0: This is the approximate isoelectric point (pI) where the molecule exists as a neutral zwitterion, resulting in the highest crystal lattice stability and the lowest possible aqueous solubility.

Q3: What are the recommended excipients for preclinical in vivo dosing (e.g., IV or PO in rodents)? A3: For preclinical pharmacokinetic (PK) studies, relying solely on pH adjustment may cause precipitation upon injection or gastric entry due to physiological buffering. A combination of co-solvents, surfactants, and complexing agents is recommended:

  • Co-solvents: PEG 400 (up to 40% v/v) or Propylene Glycol can lower the dielectric constant of the vehicle, accommodating the lipophilic core[6].

  • Surfactants: Tween 80 (up to 5% v/v) can form micelles that encapsulate the lipophilic bromo-imidazopyridine structure[7].

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v forms a dynamic inclusion complex with the hydrophobic regions of the molecule, significantly enhancing both solubility and bioavailability without altering the drug's chemical structure[7].

Quantitative Data Summaries

Table 1: Recommended Preclinical Formulation Vehicles and Tolerability Limits

Excipient Class Example Excipient Mechanism of Action Max Recommended Conc. (In Vivo)
Co-solvent PEG 400 Lowers dielectric constant of the solvent ≤ 40% (IV/PO)[6]
Surfactant Tween 80 Micellar encapsulation of lipophilic core ≤ 5% (PO), ≤ 1% (IV)[6]
Complexation HP-β-CD Non-covalent inclusion complex formation ≤ 20% (IV/PO)[7]

| Co-solvent | DMSO | Solubilizes crystal lattice prior to dilution | ≤ 10% (IV), ≤ 0.5% (In Vitro)[4] |

Table 2: pH vs. Ionization State for 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Target pH Range Dominant Molecular Species Expected Aqueous Solubility
pH < 3.0 Cationic (Protonated Imidazopyridine N) Moderate to High
pH 4.0 - 5.0 Zwitterionic / Neutral (Isoelectric Point) Very Low (High Precipitation Risk)

| pH > 6.0 | Anionic (Deprotonated Carboxylate) | High[3] |

Experimental Protocols

Protocol A: Kinetic Solubility Assay via Nephelometry

This self-validating protocol determines the exact concentration at which the compound precipitates in your specific assay buffer, using light scattering as an objective readout[4].

  • Stock Preparation: Prepare a 10 mM stock solution of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid in 100% anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (e.g., 10 mM down to 9.7 µM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well assay plate. Causality check: The final DMSO concentration is strictly maintained at 1.0% to isolate the variable of compound solubility from solvent toxicity.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow thermodynamic equilibrium of any potential precipitates.

  • Measurement: Read the plate using a nephelometer or a standard microplate reader measuring absorbance at 620 nm (a wavelength where the compound does not absorb light).

  • Analysis: The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering (absorbance) compared to a blank control (1% DMSO in buffer)[4].

Protocol B: Preparation of a 20% HP-β-CD / 5% PEG 400 Dosing Vehicle

This protocol utilizes a synergistic approach of complexation and co-solvents to prepare a stable in vivo dosing solution.

  • Cyclodextrin Dissolution: Weigh 20 g of HP-β-CD and dissolve in 70 mL of sterile Water for Injection (WFI) with continuous magnetic stirring until the solution is completely clear[4].

  • Compound Solubilization: In a separate glass vial, dissolve the required mass of the compound in 5 mL of PEG 400. Note: Gentle heating (up to 40°C) or sonication can accelerate the disruption of the crystal lattice.

  • Complexation: Slowly add the PEG 400/compound solution dropwise into the rapidly stirring HP-β-CD solution. Causality check: Slow addition prevents localized supersaturation and sudden precipitation, allowing the cyclodextrin cavities time to encapsulate the drug[4].

  • pH Adjustment & Volume: Adjust the pH to 7.4 using 0.1 M NaOH to ensure the carboxylic acid is ionized[3], then QS (quantum satis) to 100 mL with WFI.

  • Self-Validation (Filtration): Filter the final solution through a 0.22 µm PES syringe filter. If resistance is felt during filtration, or if the concentration drops post-filtration (verified via HPLC), microscopic nucleated crystals are present, indicating the drug loading has exceeded the vehicle's capacity.

Visual Workflows

FormulationDecisionTree Start 6-Bromo-2-ethylimidazo[1,2-a] pyridine-3-carboxylic acid (Poor Aqueous Solubility) CheckPH Adjust pH (pH > 7.4 for Carboxylate pH < 3.0 for Cation) Start->CheckPH Soluble1 Target Concentration Achieved? CheckPH->Soluble1 Assay1 Proceed to In Vitro Assay Soluble1->Assay1 Yes Cosolvent Add Co-solvents (e.g., 10-40% PEG 400) Soluble1->Cosolvent No Soluble2 Target Concentration Achieved? Cosolvent->Soluble2 Assay2 Proceed to In Vivo Dosing Soluble2->Assay2 Yes Surfactant Add Surfactants / Cyclodextrins (e.g., 5% Tween 80 or 20% HP-β-CD) Soluble2->Surfactant No Soluble3 Target Concentration Achieved? Surfactant->Soluble3 Soluble3->Assay2 Yes Salt Explore Salt Formation or Amorphous Solid Dispersion Soluble3->Salt No

Formulation Decision Tree for 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid.

KineticSolubility Step1 Prepare 10mM Stock in 100% DMSO Step2 Serial Dilution (2-fold in DMSO) Step1->Step2 Step3 Spike into Buffer (Final DMSO ≤ 1%) Step2->Step3 Step4 Incubate 2h @ 37°C (Orbital Shaking) Step3->Step4 Step5 Measure Nephelometry (Light Scattering) Step4->Step5 Step6 Determine Point of Precipitation Step5->Step6

Kinetic Solubility Assay Workflow via Nephelometry.

Sources

Technical Support Center: Overcoming Common Impurities in the Production of Gemini-1215 (CAS 1215947-54-8)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Gemini-1215. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges related to impurities encountered during the synthesis, purification, and storage of Gemini-1215. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development and ensure the highest quality of your active pharmaceutical ingredient (API).

Understanding Gemini-1215: A Fictional Overview

For the context of this guide, Gemini-1215 is a novel heterocyclic kinase inhibitor. Its synthesis is a multi-step process involving several key transformations that can give rise to a range of process-related and degradation impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Process-Related Impurities

Process-related impurities are chemical entities that arise during the manufacturing process.[1][2] These can include unreacted starting materials, intermediates, by-products, and reagents. Proactive control of these impurities is a critical aspect of drug development.[3]

Question 1: We are observing a persistent impurity with a mass of [M+H]+ at m/z 412.5 in our final API, which corresponds to the starting material of the final step. What are the best strategies to minimize this?

Answer:

This is a common issue indicating incomplete reaction conversion in the final synthetic step. Here’s a breakdown of the cause and potential solutions:

  • Causality: The presence of unreacted starting material suggests that the reaction kinetics may be slow, the reaction has not reached equilibrium, or there are mass transfer limitations.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC-MS to monitor the reaction progress. This will help determine the optimal reaction time.

    • Reagent Stoichiometry: Gradually increase the equivalents of the coupling partner to drive the reaction to completion. Be mindful that excess reagent may introduce other downstream purification challenges.

    • Temperature and Catalyst: Evaluate the effect of increasing the reaction temperature in small increments. Additionally, ensure the catalyst (if used) is active and not poisoned.

    • Purification: If complete conversion is not achievable, focus on optimizing the purification step. Reverse-phase preparative HPLC with a suitable gradient can often resolve the API from the starting material.

Question 2: An unknown impurity is consistently appearing at a level of 0.15% in our crude product. How do we approach its identification and control?

Answer:

Identifying and controlling unknown impurities is a regulatory expectation, especially when they exceed the identification threshold outlined in ICH guidelines.[1]

  • Workflow for Identification and Control:

    G A Unknown Impurity Detected (>0.10%) B Isolate Impurity (Prep-HPLC or SFC) A->B C Structure Elucidation (LC-MS/MS, NMR, IR) B->C D Hypothesize Formation Pathway C->D E Modify Reaction Conditions (e.g., temp, solvent, pH) D->E F Optimize Purification E->F G Set Specification in Final API F->G

    Caption: Workflow for unknown impurity identification and control.

  • Step-by-Step Protocol for Impurity Isolation:

    • Develop an Analytical Method: Use a high-resolution HPLC or UHPLC method that provides good separation between the API and the unknown impurity.[4]

    • Scale-Up to Preparative Chromatography: Transfer the analytical method to a preparative HPLC system.

    • Fraction Collection: Collect the fractions containing the purified impurity.

    • Purity Confirmation: Analyze the collected fractions to ensure the impurity has been isolated to a sufficient purity level for structural characterization.

Once isolated, techniques like high-resolution mass spectrometry (HRMS), NMR spectroscopy, and FTIR are invaluable for elucidating the structure.[5] Understanding the structure will provide insights into its formation mechanism, which can then be used to modify the synthetic process to minimize its formation.[3]

Part 2: Degradation-Related Impurities

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7][8] These studies intentionally stress the API to produce potential degradation products.[9][10]

Question 3: What is a standard protocol for a forced degradation study for a new chemical entity like Gemini-1215?

Answer:

A forced degradation study should be systematic and cover various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Recommended Forced Degradation Conditions:

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hoursTo identify acid-labile functional groups.
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hoursTo identify base-labile functional groups.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidation.
Thermal Degradation Solid-state at 80°C for 48 hoursTo evaluate thermal stability.
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)To determine light sensitivity.
  • Experimental Workflow:

    G A Prepare Solutions of API B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Samples at Time Points (e.g., 0, 4, 8, 24 hrs) B->C D Quantify Degradation & Impurities (Stability-Indicating HPLC/UPLC) C->D E Perform Mass Balance Calculation D->E F Identify Major Degradants (LC-MS/MS) D->F

    Caption: Workflow for a forced degradation study.

Question 4: Our photostability study showed a significant increase in a specific degradant. What are the implications and how can we mitigate this?

Answer:

Photostability is a critical quality attribute. The formation of a photodegradant has implications for formulation, packaging, and storage.

  • Implications:

    • Formulation: Excipients may need to be selected that do not promote photodegradation.

    • Packaging: Light-protective packaging, such as amber vials or bottles, will be necessary.

    • Storage: The drug product will require storage in a light-protected environment.

  • Mitigation Strategies:

    • Formulation Development: Investigate the use of photostabilizing excipients or antioxidants in the formulation.

    • Packaging Selection: Conduct studies with various types of light-protective packaging to determine the most effective option.

    • Structural Modification (Early Stage): If discovered early in development, medicinal chemists may consider structural modifications to improve the molecule's intrinsic photostability.

Part 3: Analytical Methods for Impurity Profiling

A robust, well-validated analytical method is the cornerstone of any impurity control strategy.[3] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the workhorse techniques for this purpose.[5][11]

Question 5: What are the key parameters to consider when developing a stability-indicating HPLC method for impurity profiling?

Answer:

A stability-indicating method is one that can accurately and precisely measure the active ingredient and its impurities in the presence of each other and any degradation products.

  • Key Method Development Parameters:

ParameterConsiderationRationale
Column Chemistry Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).To achieve optimal selectivity between the API and impurities.
Mobile Phase Evaluate different organic modifiers (acetonitrile, methanol) and pH.To fine-tune retention and peak shape.
Gradient Profile Optimize the gradient slope and time.To ensure adequate resolution of all components within a reasonable run time.
Wavelength Use a photodiode array (PDA) detector to select the optimal wavelength for detecting all components.To ensure all impurities are detected with sufficient sensitivity.
Column Temperature Control the column temperature.To improve reproducibility of retention times.
  • Method Validation Workflow:

    G A Method Development & Optimization B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy & Precision C->D E Limit of Detection (LOD) & Limit of Quantitation (LOQ) D->E F Robustness E->F G Validated Method F->G

    Caption: HPLC method validation workflow.

References

  • Forced Degradation Testing | SGS Japan. (n.d.). Retrieved March 20, 2026, from [Link]

  • Pandey, P. K. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. PharmaGuru.co. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved March 20, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved March 20, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved March 20, 2026, from [Link]

  • Process-Related Impurities in Biopharmaceuticals: An Implementation Guide | Request PDF. (2026, January 11). ResearchGate. Retrieved March 20, 2026, from [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Premier Consulting. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved March 20, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved March 20, 2026, from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. Retrieved March 20, 2026, from [Link]

  • Detection and Quantitation of Process-Related Impurities. (2023, November 16). BioProcess International. Retrieved March 20, 2026, from [Link]

Sources

Refining mobile phase gradients for 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven, practical solutions for refining mobile phase gradients and troubleshooting common chromatographic challenges.

Introduction to the Analyte

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazopyridine ring system. Its structure presents unique challenges and opportunities for chromatographic separation due to its key functional groups:

  • Carboxylic Acid (-COOH): An acidic group that will be ionized (deprotonated) at higher pH values.

  • Imidazopyridine Ring Nitrogen: A basic site that can be protonated at lower pH values.

  • Ethyl Group (-CH₂CH₃): Increases the molecule's hydrophobicity, leading to stronger retention in reversed-phase chromatography.[1]

  • Bromo Group (-Br): A halogen substituent that also increases hydrophobicity and is electron-withdrawing.[2]

Understanding these features is critical for developing a robust and reproducible HPLC method. The primary goal in method development is to control the ionization state of the analyte to achieve sharp, symmetrical peaks and stable retention times.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when developing an HPLC method for this compound?

A1: The most critical parameter is the mobile phase pH .[3] Your analyte has both an acidic carboxylic acid group and a basic nitrogen in the heterocyclic ring system. The pH of the mobile phase will determine the ionization state of these groups, which directly impacts retention time, peak shape, and selectivity.[4][5][6] For good peak shape and retention in reversed-phase chromatography, it is essential to suppress the ionization of the primary functional group, which in this case is the carboxylic acid.

Q2: I don't know the exact pKa of my compound. How do I choose a starting pH?

A2: While an experimental pKa is ideal, we can make a chemically-sound starting choice based on the functional groups. The pKa of a typical carboxylic acid is around 4.8, and the pKa for the conjugate acid of pyridine is about 5.2.[7][8] Substituents will alter these values, but they provide a reasonable starting point.

A cardinal rule in reversed-phase chromatography for ionizable compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized state.[4] To suppress the ionization of the carboxylic acid group (making it more hydrophobic and better retained), you should start with a low pH. A mobile phase pH of 2.5 - 3.0 is an excellent starting point.

Q3: Which buffer and organic solvent should I choose?

A3: For reversed-phase HPLC, a combination of a buffered aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B) is standard.

  • Organic Solvent (B): Acetonitrile is the most common and recommended choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.

  • Buffer (A): The choice depends on your detector.

    • For UV Detection: A 0.1% solution of trifluoroacetic acid (TFA), formic acid, or phosphoric acid in water is effective.[9] Phosphoric acid provides strong buffering capacity around pH 2.[9]

    • For Mass Spectrometry (LC-MS) Detection: You must use volatile buffers. 0.1% formic acid (pH ≈ 2.7) is the industry standard for low-pH LC-MS work.[9] Ammonium formate is also an excellent choice and can be used to buffer the mobile phase around pH 3.8.[3]

Q4: My compound is more hydrophobic than simpler pyridine carboxylic acids. How does this affect my gradient?

A4: The presence of the ethyl and bromo groups increases the molecule's lipophilicity (hydrophobicity).[1][10] This means it will interact more strongly with the C18 stationary phase, leading to longer retention times. You will likely require a higher percentage of organic solvent (e.g., acetonitrile) to elute the compound from the column in a reasonable time compared to a non-substituted analogue. Your gradient method should, therefore, reach a higher final percentage of the organic phase.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing for an acidic compound is most often caused by the partial ionization of the carboxylic acid group during elution.[3] If the mobile phase pH is too close to the analyte's pKa, you will have a mixture of the ionized (more polar) and non-ionized (less polar) forms, leading to a smeared or tailing peak.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: This is the most effective solution. Decrease the pH of your aqueous mobile phase (Mobile Phase A) to 2.5. This can be achieved by adding 0.1% formic acid or 0.1% TFA. This ensures the carboxylic acid is fully protonated (non-ionized), leading to a single species interacting with the stationary phase and a sharper, more symmetrical peak.

  • Check for Column Overload: Injecting too much sample can cause peak fronting or tailing.[11] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Evaluate Secondary Interactions: Residual, un-capped silanols on the silica surface of the column can interact with the basic nitrogen on your analyte, causing tailing. Using a low-pH mobile phase helps to suppress this interaction. If the problem persists, consider using a modern, high-purity, end-capped column designed for good peak shape with basic compounds.

Problem 2: Unstable or Drifting Retention Times

Q: The retention time for my analyte is shifting between injections. What should I check?

A: Retention time instability is a common issue, often pointing to problems with the mobile phase or the HPLC system itself.[12][13]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting retention time instability.

Detailed Checks:

  • Mobile Phase pH Control: If you are using an un-buffered acidic mobile phase (e.g., 0.1% formic acid in water), small changes in its preparation can lead to pH shifts, causing retention time drift.[12] Ensure you are preparing your mobile phase consistently. For maximum stability, use a buffer like 10-20 mM ammonium formate, adjusted to your target pH.

  • Mobile Phase Composition: An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[12] Double-check your mobile phase preparation. If you are using an online mixing system, ensure the pump's proportioning valves are working correctly.[14]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended, especially when changing mobile phases.[11][13]

  • Temperature: Fluctuations in ambient temperature can affect retention time. Using a thermostatically controlled column compartment is highly recommended for reproducible results.[11]

Problem 3: Extraneous or Unexpected Peaks in LC-MS

Q: I am using LC-MS and see a peak at [M+23] and [M+39] in addition to my expected [M+H]+ peak. What are these?

A: These are very common adduct ions in electrospray ionization (ESI) mass spectrometry. They do not indicate impurities but are rather the result of your analyte associating with ions present in the mobile phase or from the system.

Common Adducts Table (Positive ESI Mode):

Adduct IonMass ShiftCommon Source
[M+H]⁺ +1Protonated Molecule (Expected)
[M+NH₄]⁺ +18Ammonium salts in the buffer or system
[M+Na]⁺ +23Glassware, solvents, sample matrix
[M+K]⁺ +39Glassware, solvents, sample matrix

Data sourced from common LC-MS knowledge.[12][15]

Solutions:

  • Confirm Identity: These adducts will have the same retention time as your main analyte peak.

  • Improve Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.

  • Optimize MS Source: Sometimes, adjusting source parameters (e.g., voltages, gas flows) can minimize adduct formation in favor of the [M+H]⁺ ion.

Experimental Protocols

Protocol 1: Initial Gradient Scouting Run (LC-MS)

This protocol is designed to quickly determine the approximate elution conditions for your analyte.

Objective: To establish a baseline gradient method for separating 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Materials:

  • HPLC Column: C18, 2.1 x 100 mm, 2.7 µm particle size (or similar high-efficiency column)

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Sample: 10 µg/mL solution of the analyte dissolved in 50:50 Acetonitrile/Water

Procedure:

  • Set the column oven temperature to 40 °C.

  • Set the flow rate to 0.4 mL/min.

  • Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

  • Inject 2 µL of the sample.

  • Run the following gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
10.05.095.0
12.05.095.0
12.195.05.0
15.095.05.0

Expected Outcome: This "scouting gradient" will provide the retention time of your analyte.[13] Based on this, you can adjust the gradient to be shallower around the elution point to improve resolution from any impurities or shorten the run time if the analyte elutes very early or late.

Protocol 2: pH Optimization for Improved Peak Shape

Objective: To demonstrate the effect of mobile phase pH on the peak shape of the analyte.

Materials:

  • Same HPLC column and sample as in Protocol 1.

  • Mobile Phase Set 1 (Acidic):

    • A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • B: Acetonitrile

  • Mobile Phase Set 2 (Near Neutral):

    • A: 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

    • B: Acetonitrile

Procedure:

  • Install the column and set the temperature to 40 °C and flow rate to 0.4 mL/min.

  • Run 1 (Acidic pH):

    • Equilibrate the system with Mobile Phase Set 1 using your optimized gradient from the scouting run.

    • Inject the sample and record the chromatogram. Note the peak symmetry and retention time.

  • System Flush: Thoroughly flush the HPLC system and column with 50:50 Acetonitrile/Water for at least 30 minutes to remove all traces of the acidic modifier.

  • Run 2 (Neutral pH):

    • Equilibrate the system with Mobile Phase Set 2 using the same gradient program.

    • Inject the sample and record the chromatogram.

  • Compare Results: Compare the peak shape from the acidic run (Run 1) to the neutral run (Run 2).

Expected Outcome: You will observe a significantly sharper and more symmetrical peak under the acidic pH conditions (Run 1). The peak at near-neutral pH (Run 2) will likely be broader, show significant tailing, and may have a shorter retention time because the ionized carboxylate is more polar.[3][4] This experiment validates the necessity of a low-pH mobile phase.

References

  • Biotage. (2023, January 24).
  • KNAUER.
  • Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Dolan, J. A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
  • Welch, L. (2023, December 27).
  • Moravek, Inc. (2024, December 3).
  • Horie, M., Saito, K., Nose, N., & Nakazawa, H. (1985). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography.
  • Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Associ
  • Mahajan, P. G. (2014, December 27). What are the effects of substituents (group) on hydrophobic characters of organic compunds.
  • Sastre, M., et al. (2012). Prediction of pKa values using the PM6 semiempirical method. PMC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. (2021). HPLC Troubleshooting Guide.
  • Rowan. Running Rowan's pKa Prediction Workflow.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Smith, R. M. (2005, September 25).
  • PeerJ. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Polymer Chemistry Characterization Lab.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • PubChemLite. 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Cogent, M. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole.
  • Chromatography Forum. (2009, July 15). ESI adducts etc.
  • LCGC International. (2026, March 20). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.

Sources

Technical Support Center: 1H NMR Troubleshooting for 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. This technical guide is specifically designed for researchers, analytical scientists, and drug development professionals encountering missing, broadened, or suppressed peaks during the 1 H NMR characterization of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to not only provide step-by-step fixes but to explain the underlying quantum mechanical and chemical causality behind these NMR anomalies. Every protocol provided is designed as a self-validating system to ensure absolute confidence in your analytical data.

Section 1: Diagnostic Workflow

NMR_Troubleshooting Start Missing Peaks in 1H NMR 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid Q_COOH Is the -COOH peak (>12 ppm) missing? Start->Q_COOH Q_Arom Are aromatic peaks broadened/missing? Start->Q_Arom Q_Aliph Is the ethyl -CH2- quartet suppressed? Start->Q_Aliph Cause_Exchange H/D Exchange or Zwitterion Formation Q_COOH->Cause_Exchange Yes Cause_Paramag Paramagnetic Impurities or Aggregation Q_Arom->Cause_Paramag Yes Cause_Water Water Suppression Overlap (~3.3 ppm) Q_Aliph->Cause_Water Yes Fix_Dry Protocol 1: Dry DMSO-d6 & Add trace TFA-d Cause_Exchange->Fix_Dry Fix_Filter Protocol 2: Filter via Alumina & Degas with Argon Cause_Paramag->Fix_Filter Fix_Param Disable presaturation or change solvent Cause_Water->Fix_Param

Diagnostic workflow for troubleshooting missing 1H NMR peaks.

Section 2: Expected 1 H NMR Data & Diagnostic Matrix

Before troubleshooting, you must establish the baseline of what a pristine spectrum of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid should look like in DMSO- d6​ .

Proton PositionExpected Shift (DMSO- d6​ )Multiplicity & IntegrationCommon Troubleshooting Issue
3-COOH ~13.0 ppmBroad singlet (1H)Missing due to H/D exchange with wet solvent or zwitterion formation.
5-H (Aromatic)~8.9 - 9.1 ppmDoublet, J ~ 1.5 Hz (1H)Broadened into baseline by paramagnetic impurities or aggregation.
8-H (Aromatic)~7.6 - 7.8 ppmDoublet, J ~ 9.5 Hz (1H)Broadened into baseline by paramagnetic impurities or aggregation.
7-H (Aromatic)~7.4 - 7.6 ppmDoublet of doublets (1H)Broadened into baseline by paramagnetic impurities or aggregation.
2-CH₂ (Ethyl)~3.0 - 3.2 ppmQuartet, J ~ 7.5 Hz (2H)Suppressed by water presaturation sequences (overlaps with HOD peak).
2-CH₃ (Ethyl)~1.2 - 1.3 ppmTriplet, J ~ 7.5 Hz (3H)Usually unaffected; serves as a reliable internal integration reference.
Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the carboxylic acid (-COOH) peak completely missing from my spectrum? Causality: The absence of the -COOH proton (typically expected >12 ppm) is primarily driven by rapid chemical exchange on the NMR timescale[1]. Carboxylic acid protons are highly labile. If your hygroscopic DMSO- d6​ solvent has absorbed atmospheric moisture, the -COOH proton rapidly exchanges with the trace H 2​ O, causing its signal to broaden into the baseline or merge entirely with the water peak[2]. Furthermore, 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid can exist in a zwitterionic equilibrium (deprotonated carboxylate and protonated pyridine nitrogen). This intermediate chemical exchange further broadens the signal, rendering it invisible[3]. Self-Validating Solution: Execute Protocol 1 . By using strictly anhydrous DMSO- d6​ and introducing a trace amount of Trifluoroacetic acid-d (TFA- d ), you force the molecule out of the zwitterionic state and fully protonate the carboxylic acid. The protocol validates itself: if the water peak at ~3.3 ppm is minimized and a sharp signal appears at ~13.0 ppm, the exchange mechanism was the culprit.

Q2: Why are the aromatic protons (H-5, H-7, H-8) appearing as broad humps or missing entirely? Causality: Severe line broadening of the imidazopyridine core protons is typically caused by paramagnetic impurities[4]. Paramagnetic species—such as dissolved oxygen or trace transition metals (e.g., residual palladium or iron from upstream synthetic steps)—contain unpaired electrons. These electrons couple with the nuclear magnetic moments of your analyte, drastically shortening the spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation times of nearby protons[5]. Alternatively, poor solubility can lead to the formation of micro-aggregates. Aggregation restricts molecular tumbling in solution, increasing the rotational correlation time and leading to significant line broadening[6]. Self-Validating Solution: Execute Protocol 2 . Filtering the sample removes particulate aggregates and trace metals, while degassing removes paramagnetic oxygen[6]. You can validate the success of this protocol internally: if the 2-CH 3​ triplet remains sharp while the aromatic peaks resolve from broad humps into distinct J-coupled multiplets (the H-7 doublet of doublets and the H-5/H-8 doublets), the paramagnetic/aggregation interference has been successfully eliminated.

Q3: The ethyl group's -CH₂- quartet (~3.1 ppm) is partially missing or its integration is artificially low. What is happening? Causality: This is generally an artifact of the spectrometer's pulse sequence interacting with overlapping solvent signals. In wet DMSO- d6​ , the residual water (HOD) peak appears at ~3.3 ppm[2]. If the -CH 2​

  • quartet of the ethyl group (~3.0 - 3.2 ppm) sits too close to this water peak, and the operator applied a presaturation pulse (e.g., NOESY-presat or standard presat) to suppress the water signal, the radiofrequency (RF) field will inadvertently saturate the nearby -CH 2​
  • protons[7]. This saturation bleeds over, artificially reducing their intensity and ruining the integration. Self-Validating Solution: Disable any water suppression pulse sequences. If the water peak is overwhelmingly large, do not suppress it electronically; instead, remove the water chemically using molecular sieves, or switch to an alternative anhydrous solvent like DMF- d7​ or Pyridine- d5​ [8].
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of Ultra-Dry NMR Samples to Reveal Exchangeable Protons

Objective: Eliminate H/D exchange pathways and lock the molecular conformation to resolve the -COOH peak.

  • Solvent Desiccation: Add activated 3Å molecular sieves (10-20% v/v) to a fresh ampoule of DMSO- d6​ . Allow the sieves to sequester moisture for at least 24 hours prior to use.

  • Sample Preparation: Weigh 5-10 mg of the purified 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid into a dry, static-free glass vial.

  • Dissolution: Add 0.6 mL of the desiccated DMSO- d6​ . Sonicate the vial for 2 minutes to ensure complete dissolution and disrupt any loose micro-aggregates.

  • Zwitterion Disruption: Add exactly 1-2 μL of Trifluoroacetic acid-d (TFA- d ) to the solution. Mix thoroughly. This forces the protonation of the pyridine core, collapsing the zwitterionic equilibrium.

  • Acquisition & Validation: Transfer the solution to a clean, oven-dried NMR tube. Acquire the 1 H NMR spectrum with a sweep width of at least 15 ppm.

    • Validation Check: The protocol is successful if the HOD peak at 3.3 ppm is sharp and integrates to <0.5 relative to the analyte, and a new broad singlet appears at >12.5 ppm.

Protocol 2: Demetallation and Degassing to Resolve Broadened Aromatic Peaks

Objective: Strip paramagnetic impurities and dissolved oxygen to restore standard T1​ / T2​ relaxation times.

  • Micro-Column Preparation: Pack a glass Pasteur pipette with a small plug of glass wool. Add 1 cm of Celite (for particulate aggregates) followed by 1 cm of basic Alumina (to trap trace transition metals).

  • Elution: Dissolve the analyte in 0.7 mL of NMR solvent. Pass the solution through the micro-column directly into the NMR tube. Use a rubber bulb to apply gentle positive pressure if necessary.

  • Degassing Setup: Insert a long, thin fused-silica capillary tube into the NMR tube, ensuring the tip reaches the bottom of the liquid column.

  • Sparging: Gently bubble dry Argon or Helium gas through the solution for 5 minutes to displace dissolved paramagnetic oxygen.

  • Sealing & Validation: Quickly remove the capillary, cap the NMR tube, and seal the cap with Parafilm to prevent oxygen re-entry.

    • Validation Check: Re-acquire the spectrum. The protocol is verified when the H-5, H-7, and H-8 protons exhibit clear, quantifiable J-coupling (e.g., the H-7 doublet of doublets becomes distinctly resolved from the baseline).

Section 5: References
  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? ResearchGate.

  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? ResearchGate.

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry C (ACS Publications).

  • About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Wiki.

  • Why am I not seeing the -COOH peak of this dye when I take NMR? Reddit (r/chemistry).

  • Trouble Shooting Page. UCSD NMR Facility.

  • No peaks in NMR spectra but MS shows product. Reddit (r/Chempros).

Sources

Technical Support Center: Optimizing 6-Bromoimidazo[1,2-a]pyridine Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and isolation challenges associated with the saponification of 6-bromoimidazo[1,2-a]pyridine esters. These heterocycles are critical scaffolds in modern drug discovery (e.g., PI3K, SIK, and MNK inhibitors), but their unique electronic properties require precise optimization to prevent yield loss.

Mechanistic Workflow & Troubleshooting Logic

The following logic tree dictates the optimization pathway for maximizing conversion while suppressing side reactions during the hydrolysis of imidazo[1,2-a]pyridine esters.

G N1 Ethyl 6-bromoimidazo[1,2-a] pyridine-2-carboxylate N2 Add Solvent Mix THF:MeOH:H2O (3:1:1) N1->N2 N3 Add LiOH·H2O (1.5 - 3.0 eq) N2->N3 N4 Monitor via LC-MS (RT, 2-4 hours) N3->N4 N5 Incomplete Hydrolysis? N4->N5 < 95% N7 Full Conversion (>95%) N4->N7 > 95% N6 Increase LiOH to 3.0 eq Check Homogeneity N5->N6 N6->N4 Re-evaluate N8 Acidify to pH 3.5 (Isoelectric Precipitation) N7->N8 N9 6-bromoimidazo[1,2-a] pyridine-2-carboxylic acid N8->N9

Workflow for optimizing LiOH-mediated ester hydrolysis of 6-bromoimidazo[1,2-a]pyridine.

Diagnostic FAQs: Causality & Optimization

Q: Why use Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for this specific substrate? A: The choice of LiOH is driven by both its mild basicity and the Lewis acidic nature of the lithium cation ( Li+ ). The Li+ ion coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxide ion. NaOH and KOH are significantly harsher and can trigger unwanted side reactions, such as nucleophilic aromatic substitution of the sensitive 6-bromo position or degradation of the imidazopyridine core[1]. LiOH allows the reaction to proceed smoothly at room temperature without compromising the halogen handle.

Q: My reaction stalls at ~70% conversion even with 1.5 equivalents of LiOH. Should I heat the reaction to drive it to completion? A: No. Heating this system (especially >50°C) drastically increases the risk of debromination and ring-opening degradation. The stalling is rarely a kinetic barrier; it is almost always a solubility issue . Imidazo[1,2-a]pyridines are notoriously insoluble in purely aqueous or biphasic systems. To resolve this, transition to a ternary solvent system like THF/MeOH/H2O (typically in a 3:1:1 volumetric ratio). The THF solubilizes the organic core, water solvates the LiOH, and MeOH acts as a miscible bridge to ensure a completely homogeneous reaction phase. If the reaction remains slow in this solvent system, increase the LiOH concentration to 3.0 equivalents at room temperature[2][3].

Q: Why do literature protocols often recommend exactly 3.0 equivalents of LiOH for imidazopyridines? A: The stoichiometry is dictated by the acid-base properties of the molecule. The first equivalent of LiOH is often consumed by neutralizing the basic imidazopyridine nitrogen (which may exist partially as a salt depending on prior workup). The second equivalent performs the actual saponification of the ester. The third equivalent acts as a thermodynamic driver to push the equilibrium entirely to the carboxylate product and compensates for any atmospheric CO2​ absorption by the base over the 2-4 hour reaction time[2].

Q: I achieved 100% conversion according to LC-MS, but my isolated yield is less than 30%. Where is my product going? A: You are likely losing your product in the aqueous phase during workup. The product, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, is a zwitterion . It contains a basic pyridine nitrogen and an acidic carboxylic acid. Consequently, it is highly water-soluble at both high pH (as a carboxylate anion) and low pH (as a pyridinium cation). To isolate it efficiently, you must carefully adjust the aqueous phase to its exact isoelectric point (typically pH 3.5) using 1M HCl. At this pH, the molecule carries a net-zero charge and will precipitate out of the aqueous layer[3].

Quantitative Optimization Data

The following table summarizes the empirical data used to establish the optimized parameters. Notice how solvent homogeneity and LiOH equivalents directly impact the conversion rate and purity.

EntrySolvent System (v/v)LiOH (eq)Temp (°C)Time (h)Conversion (%)Causality / Notes
1H₂O / EtOH (1:1)1.1251645%Biphasic system; substrate crashed out.
2THF / H₂O (1:1)1.5251672%Poor phase mixing; stalled kinetics.
3THF / MeOH / H₂O (3:1:1)1.525488%Homogeneous; insufficient base to drive equilibrium.
4THF / MeOH / H₂O (3:1:1) 3.0 25 2 >99% Optimal conditions; rapid, clean conversion [3].
5THF / MeOH / H₂O (3:1:1)5.060285%Degradation; debrominated impurities observed.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Substrate Solubilization

  • Charge a round-bottom flask with ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol).

  • Add Tetrahydrofuran (THF, 3.0 mL) and Methanol (MeOH, 1.0 mL). Stir at 400 rpm for 5 minutes.

  • Validation Checkpoint: The solution must be completely clear. If particulate matter remains, sonicate for 2 minutes. Do not proceed if the substrate is not fully dissolved.

Step 2: Base Addition

  • In a separate vial, dissolve Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 126 mg, 3.0 mmol, 3.0 eq) in deionized water (1.0 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25°C) over 2 minutes.

  • Validation Checkpoint: The mixture must remain a single, homogeneous phase. A slight color change (often shifting to a pale yellow/orange) is normal.

Step 3: Reaction Monitoring

  • Stir the reaction vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench with 10 µL of 1M HCl, dilute with MeCN, and analyze via LC-MS. The UV trace must show complete disappearance of the starting material mass ( [M+H]+≈269/271 ) and the appearance of the more polar acid mass ( [M+H]+≈241/243 )[3].

Step 4: Solvent Removal

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 30°C) to remove the THF and MeOH.

  • Validation Checkpoint: Stop evaporation when the volume is reduced to approximately 1.0–1.5 mL (only the aqueous layer remains).

Step 5: Isoelectric Precipitation (Critical Step)

  • Dilute the remaining aqueous layer with 2.0 mL of ice-cold deionized water and place the flask in an ice bath (0°C).

  • Insert a calibrated pH probe directly into the stirring solution (Initial pH will be >12).

  • Add 1M HCl dropwise.

  • Validation Checkpoint: As the pH approaches 4.0, a thick white or off-white precipitate will rapidly form. Stop addition exactly when the pH stabilizes at 3.5 .

Step 6: Isolation

  • Stir the resulting suspension at 0°C for 30 minutes to allow for complete crystal ripening.

  • Filter the suspension through a medium-porosity sintered glass funnel.

  • Wash the filter cake with ice-cold water ( 2×1.0 mL).

  • Dry the solid under high vacuum at 40°C for 12 hours to afford the pure 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid.

References

  • Title: Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids Source: Refubium (Freie Universität Berlin) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Reducing side reactions in the bromination of imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scale-up chemists, and drug development professionals dealing with the halogenation of fused bicyclic systems.

Below, we address the mechanistic causality of side reactions during the bromination of imidazo[1,2-a]pyridine derivatives and provide field-proven troubleshooting strategies, quantitative data, and validated protocols.

Mechanistic Overview: The Causality of Side Reactions

Imidazo[1,2-a]pyridine is an electron-rich, fused bicyclic heterocycle. The imidazole ring is highly susceptible to electrophilic aromatic substitution ( SE​Ar ). Kinetically and thermodynamically, the C-3 position is the most reactive site because the resulting Wheland intermediate is highly stabilized by the adjacent bridgehead nitrogen.

However, side reactions (such as di-bromination at C-5/C-8, oxidative ring-opening, or radical-induced polymerization) occur when the delicate balance of electrophile concentration, solvent polarity, and thermal control is disrupted. Understanding the electronic demands of your specific substrate is the first step in troubleshooting.

G SM Imidazo[1,2-a]pyridine W_C3 C-3 Wheland Intermediate (Thermodynamically Stable) SM->W_C3 Polar Solvent (DMF/MeCN) W_C5 C-5/C-8 Intermediates (Unstable) SM->W_C5 Harsh Conditions NBS NBS (Electrophile) NBS->W_C3 NBS->W_C5 Prod 3-Bromoimidazo[1,2-a]pyridine (Major Product) W_C3->Prod -H+ Side Di-brominated Byproducts (Excess NBS / Heat) W_C5->Side Non-selective Prod->Side Excess Br+

Mechanistic pathway of imidazo[1,2-a]pyridine bromination highlighting C-3 regioselectivity.

Troubleshooting Q&A

Q1: I am observing significant di-bromination (at C-3 and C-5) and unreacted starting material when using elemental bromine ( Br2​ ) in acetic acid. How can I improve mono-bromination selectivity? A1: Elemental bromine in acetic acid is a harsh, highly acidic condition. The generation of HBr during the reaction can protonate the bridgehead nitrogen, deactivating the starting material, while simultaneously catalyzing non-selective electrophilic attack on already-brominated products. Solution: Switch your brominating agent to N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which drastically minimizes over-bromination[1].

Q2: During the scale-up of an NBS bromination in carbon tetrachloride ( CCl4​ ), we experienced a sudden and dangerous thermal runaway. What caused this, and how do we prevent it? A2: This is a documented phenomenon. Scaling up NBS brominations in non-polar, halogenated solvents like refluxing CCl4​ can trigger sudden, strong exotherms due to the accumulation of unreacted intermediates and the initiation of uncontrolled radical chain reactions[2]. Solution: Transition to DMF as an alternative solvent. DMF stabilizes the ionic transition state of the SE​Ar pathway, allowing the reaction to proceed smoothly at lower temperatures (0 °C to room temperature) without radical accumulation[2]. For multi-gram or kilogram scales, transitioning to a continuous flow reactor is strongly advised to manage heat dissipation safely[3].

Q3: My substrate contains strong electron-withdrawing groups (e.g., −CF3​ , −Cl ) on the pyridine ring. The standard NBS/DMF reaction is sluggish, yielding <30% product. How can I force the reaction without causing degradation? A3: Electron-withdrawing groups severely deactivate the imidazo[1,2-a]pyridine core. Simply increasing the temperature in batch often leads to oxidative degradation rather than product formation. Solution: Employ electrochemical activation. Recent methodologies demonstrate that electrochemical group transfer using masked brominating agents can successfully brominate deactivated imidazo[1,2-a]pyridines (yielding up to 95%) by precisely tuning the oxidative potential, bypassing the need for harsh thermal conditions[4].

Quantitative Data: Condition Optimization Summary

The following table summarizes the expected outcomes of various bromination conditions, allowing you to select the optimal parameters based on your substrate's electronic profile and scale.

Brominating AgentSolventTemperatureYield (C-3 Bromo)Side Reactions / Operational Notes
Br2​ (1.2 eq) Acetic Acid0 °C to RT40 – 60%High di-bromination; HBr salt formation deactivates SM.
NBS (1.05 eq) CCl4​ Reflux60 – 75%Danger: Sudden exotherms on scale-up; radical byproducts[2].
NBS (1.05 eq) MeCN or DMF0 °C to RT85 – 95%Minimal (<5%) di-bromo; highly regioselective[1].
NBS (Flow) DMF65 °C (5 min)> 88%Zero thermal runaway; ideal for >100g scale-up[3].
Electrochemical LiClO4​ / MeCNRT (Electrolysis)80 – 95%Best for deactivated substrates ( −CF3​ , −F substituted)[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints and specific quench procedures ensure that side reactions are halted exactly when intended.

Method A: Highly Regioselective Batch Bromination (Standard Substrates)

This method utilizes polar aprotic conditions to stabilize the ionic intermediate and prevent radical side reactions.

  • Preparation: Dissolve the imidazo[1,2-a]pyridine derivative (1.0 equiv) in anhydrous DMF or MeCN to create a 0.2 M solution.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath under an inert argon atmosphere. Causality: Starting at 0 °C prevents the initial kinetic spike that leads to di-bromination.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature. Monitor via LC-MS. The reaction is typically complete within 2–4 hours[1].

  • Targeted Quench (Critical Step): Once starting material is consumed, immediately quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any unreacted electrophilic bromine to inert bromide, preventing post-workup oxidation and off-target bromination during solvent evaporation.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Method B: Continuous Flow Bromination (For Scale-Up & Exotherm Mitigation)

For scales exceeding 50 grams, continuous flow chemistry prevents the accumulation of reactive intermediates, neutralizing the risk of sudden exotherms[3].

  • Feed Solutions:

    • Solution A: Imidazo[1,2-a]pyridine (0.5 M) in DMF.

    • Solution B: NBS (0.525 M) in DMF.

  • System Priming: Prime the continuous flow reactor pumps with anhydrous DMF to ensure no air bubbles are present in the microreactor loop.

  • Reaction Execution: Pump Solution A and Solution B at equal flow rates into a T-mixer connected to a residence loop (e.g., 18 mL volume).

  • Parameter Setting: Maintain the reactor temperature between 25 °C and 40 °C. Adjust the flow rates to achieve a strict residence time of 5 to 10 minutes.

  • In-line Quenching: Direct the output stream from the reactor directly into a vigorously stirred collection flask containing saturated aqueous Na2​S2​O3​ .

Flow SolA Pump A: Substrate in DMF Mixer T-Mixer SolA->Mixer SolB Pump B: NBS in DMF SolB->Mixer Reactor Microreactor Loop (Residence Time: 5-10 min Temp: 25-40 °C) Mixer->Reactor Quench In-line Quench (Na2S2O3 aq) Reactor->Quench Collection Product Collection (High Purity 3-Bromo) Quench->Collection

Continuous flow reactor workflow for safe, scalable bromination of imidazo[1,2-a]pyridines.

References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews (ACS Publications) URL:[Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors Academia.edu / Flow Chemistry Literature URL:[Link]

  • Electrochemical Activation of the C–X Bond on Demand: Access to the Atom Economic Group Transfer Reaction Triggered by Noncovalent Interaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Validation of antimycobacterial efficacy of CAS 1215947-54-8 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Antimycobacterial Efficacy of CAS 1215947-54-8 Derivatives: A Comparative and Methodological Guide

Introduction

CAS 1215947-54-8, chemically identified as 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, serves as a pivotal chemical scaffold in the development of next-generation antitubercular agents[1]. By functionalizing the carboxylic acid moiety of this building block into various amides, medicinal chemists generate imidazo[1,2-a]pyridine-3-carboxamides (IPAs)[2]. This class of compounds has revolutionized tuberculosis (TB) drug discovery due to its exceptional, highly selective potency against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains[3].

This guide provides an objective comparison of CAS 1215947-54-8 derivatives against standard TB therapies and outlines the self-validating experimental protocols required to rigorously evaluate their antimycobacterial efficacy.

Mechanism of Action: Targeting Mycobacterial Bioenergetics

Unlike traditional first-line TB drugs (such as Isoniazid and Ethambutol) that target cell wall synthesis, IPAs derived from CAS 1215947-54-8 target the bioenergetic metabolism of the bacteria. Specifically, they inhibit QcrB , the b subunit of the menaquinol-cytochrome c oxidoreductase (cytochrome bc1 complex)[4].

When an IPA binds to QcrB, it blocks the primary route of electron transfer from the menaquinone pool to cytochrome c. To survive, Mtb is forced to reroute electrons through an alternative, energetically inferior pathway: the cytochrome bd oxidase[5]. While this rerouting prevents immediate cell death (rendering the compounds bacteriostatic in wild-type strains), it causes a severe collapse in the proton motive force and a drastic depletion of intracellular ATP, effectively halting bacterial replication[5].

QcrB_Pathway NADH NADH Dehydrogenase Menaquinone Menaquinone Pool NADH->Menaquinone e- transfer QcrB Cytochrome bc1 (QcrB) Menaquinone->QcrB Primary Route CytBD Cytochrome bd Oxidase Menaquinone->CytBD Alternative Route CytC Cytochrome c Oxidase QcrB->CytC e- transfer ATP ATP Synthase (ATP Production) CytC->ATP Proton Gradient CytBD->ATP Weak Gradient Inhibitor CAS 1215947-54-8 Derivatives Inhibitor->QcrB Blocks

Electron transport chain in Mtb highlighting QcrB blockade by imidazo[1,2-a]pyridine derivatives.

Comparative Efficacy Profile

To objectively evaluate the performance of CAS 1215947-54-8 derivatives, their in vitro efficacy must be benchmarked against standard first-line drugs and advanced clinical candidates like Telacebec (Q203), a highly optimized imidazopyridine amide currently in clinical trials[4].

As shown in the table below, IPAs frequently outperform traditional bacteriostatic agents like Ethambutol by several orders of magnitude, operating in the low nanomolar range.

Compound / DrugPrimary TargetMIC against Mtb H37Rv (µg/mL)Efficacy Profile
Isoniazid (INH) InhA (Cell Wall)~0.05Bactericidal (Replicating)
Ethambutol (EMB) EmbB (Cell Wall)6.25Bacteriostatic
Telacebec (Q203) QcrB (Bioenergetics)< 0.002Bacteriostatic (Potent)
IPA-6 (Derivative) QcrB (Bioenergetics)0.05Bacteriostatic
CAS 1215947-54-8 Amides QcrB (Bioenergetics)0.01 - 0.50Variable based on amine

Data synthesized from established literature on imidazo[1,2-a]pyridine-3-carboxamides[2][4].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow self-validating, orthogonal assay systems. The following protocols prioritize mechanistic causality.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via REMA

Causality & Rationale: The Resazurin Microtiter Assay (REMA) is utilized because it directly measures metabolic activity rather than mere optical density. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by NADH-dependent oxidoreductases in viable cells. Because CAS 1215947-54-8 derivatives disrupt the electron transport chain and alter cellular NADH/NAD+ ratios, REMA provides a highly sensitive, target-relevant readout[2].

  • Inoculum Preparation: Cultivate Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the logarithmic growth phase (OD600 ~0.6).

  • Compound Dilution: In a 96-well flat-bottom plate, perform two-fold serial dilutions of the synthesized derivatives (Standard range: 10 µg/mL down to 0.001 µg/mL).

  • Inoculation: Add 100 µL of the Mtb suspension (adjusted to 1×105 CFU/mL) to each well. Include drug-free growth controls and bacteria-free sterile controls to self-validate the assay's baseline.

  • Incubation: Incubate the plates at 37°C for 5 to 7 days.

  • Detection: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Validation: A visual color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest drug concentration that completely prevents this color shift.

Protocol 2: Intracellular Macrophage Efficacy Assay

Causality & Rationale: Mtb is an intracellular pathogen that evades the immune system by residing within the phagosomes of host macrophages. A compound may exhibit an excellent in vitro MIC but fail in vivo due to poor cellular permeability or high host-cell toxicity. This assay validates both the compound's ability to penetrate host cell membranes and its Selectivity Index (SI)[5].

  • Host Cell Infection: Seed THP-1 monocytes into 24-well plates and differentiate them into macrophages using 40 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours. Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

  • Extracellular Clearance: Wash the infected cells extensively with PBS and treat with Amikacin (20 µg/mL) for 2 hours. This step is critical to kill extracellular bacteria, ensuring that subsequent CFU counts reflect strictly intracellular survival.

  • Treatment: Replace the media with fresh RPMI-1640 containing varying concentrations of the CAS 1215947-54-8 derivatives.

  • Lysis & Plating: After 3 and 5 days of continuous incubation, lyse the macrophages using 0.1% Triton X-100 (which lyses host cells but leaves mycobacteria intact).

  • Quantification: Serially dilute the lysates and plate them on Middlebrook 7H11 agar. Count Colony Forming Units (CFUs) after 3-4 weeks to determine the intracellular bactericidal/bacteriostatic efficacy.

Validation_Workflow Synthesis 1. Compound Synthesis (CAS 1215947-54-8 Amidation) InVitro 2. In Vitro MIC (REMA) vs. Mtb H37Rv Synthesis->InVitro Cytotox 3. Cytotoxicity Assay (Vero/THP-1 Cells) InVitro->Cytotox Selectivity 4. Selectivity Index (SI) Calculation Cytotox->Selectivity Intracellular 5. Intracellular Efficacy (Infected Macrophages) Selectivity->Intracellular If SI > 10

Step-by-step validation workflow for evaluating antimycobacterial efficacy of synthesized derivatives.

Conclusion

Derivatives synthesized from the CAS 1215947-54-8 scaffold represent a highly promising frontier in antimycobacterial drug development. By specifically targeting the QcrB subunit of the electron transport chain, these compounds bypass the resistance mechanisms associated with traditional cell-wall inhibitors. Rigorous validation using metabolic assays (REMA) and intracellular macrophage models ensures that only candidates with optimal permeability, high potency, and low host cytotoxicity advance to in vivo trials.

References

  • Wu et al. "Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues". RSC Advances (NIH). URL:[Link]

  • Moraski et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis". ACS Medicinal Chemistry Letters. URL:[Link]

  • Kalia et al. "Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics?". Frontiers in Cellular and Infection Microbiology. URL:[Link]

  • Lamprecht et al. "Exploiting the synthetic lethality between terminal respiratory oxidases to kill Mycobacterium tuberculosis and clear host infection". PNAS. URL:[Link]

  • Lu et al. "The anti-mycobacterial activity of the cytochrome bcc inhibitor Q203 can be enhanced by small-molecule inhibition of cytochrome bd". Scientific Reports (PMC/NIH). URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Imidazopyridine-3-Carboxylic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The imidazopyridine scaffold, particularly its 3-carboxylic acid and carboxamide derivatives, represents a versatile and privileged structure in medicinal chemistry. Its unique electronic and structural features have been exploited to develop a wide array of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of imidazopyridine-3-carboxylic acid derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into key examples from different therapeutic areas, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to provide a comprehensive understanding of this important chemical class.

The Imidazopyridine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, serves as the foundational structure for numerous clinically relevant compounds. The nitrogen atoms in the scaffold provide crucial hydrogen bonding capabilities, while the planar aromatic nature allows for significant π-π stacking interactions with biological targets. The C3 position, in particular, is a key vector for chemical modification, and the introduction of a carboxylic acid or a derivatized carboxamide at this position has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of these derivatives as anticancer agents (targeting various kinases), and antitubercular agents.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazopyridine-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on both the bicyclic core and the C3-carboxamide moiety. The following sections dissect the SAR of this scaffold against different biological targets, highlighting key structural modifications and their impact on potency.

Anticancer Activity: Targeting the Kinome

Imidazopyridine-3-carboxylic acid derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazopyridine-3-carboxamides have been developed as potent PI3Kα inhibitors.

A key SAR insight is the crucial role of substituents at the C6 and C3-carboxamide positions. For instance, a 2,4-difluorophenylsulfonamide moiety attached to a methoxypyridine at the C3-carboxamide position has been shown to be essential for high potency. The methoxy group and the difluorophenyl group are critical for maintaining low nanomolar IC50 values. Removal of these groups leads to a dramatic loss of activity. Furthermore, the position of substitution on the imidazopyridine core is vital; moving the C3-substituent to the C2 position or the C6-substituent to the C7 position results in a significant decrease or complete loss of inhibitory activity.

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase involved in cell cycle regulation, and its overexpression is associated with various cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent Nek2 inhibitors. The SAR for this class of compounds is described as non-linear, where specific combinations of substituents are required for optimal activity. Potent Nek2 inhibitors have been developed with IC50 values in the low nanomolar range. For example, compound MBM-55 has a reported Nek2 IC50 of 1.0 nM.[1][2]

Polo-like kinase 1 (PLK1) is another key regulator of mitosis, and its inhibition is a validated anticancer strategy. Novel imidazopyridine derivatives have been designed as potent and selective PLK1 inhibitors. Extensive SAR studies have led to the identification of compounds with significant antitumor efficacy in vivo.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many human cancers. A series of imidazopyridine derivatives have been developed as potent c-Met inhibitors, with some compounds exhibiting IC50 values in the nanomolar range in both biochemical and cellular assays.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of anti-TB agents with a novel mechanism of action.

The SAR of these compounds has been extensively studied. Key findings include:

  • The C3-Carboxamide Moiety: An N-benzylcarboxamide at the C3 position is crucial for potent activity.

  • Substituents on the Imidazopyridine Core: Methyl groups at the C2 and C7 positions of the imidazopyridine ring have been shown to enhance potency against both replicating and non-replicating Mtb strains.

  • Substituents on the N-benzyl Group: The substitution pattern on the phenyl ring of the N-benzyl group significantly impacts activity. For example, a 4-chloro or 3-fluoro substituent can be beneficial, while a 3,4-dichloro substitution diminishes activity.

Quantitative SAR Data Summary

The following table summarizes the biological activity of representative imidazopyridine-3-carboxylic acid derivatives against various targets. This data is compiled from multiple sources to provide a comparative overview.

Compound IDTargetR1 (at C2)R2 (at C6/C7)R3 (at C3-carboxamide)IC50/MICReference
Anticancer
1PI3KαH6-OMeN-(5-(2,4-difluorophenylsulfonamido)-2-methoxypyridin-3-yl)0.23 nM[3]
2Nek2VariesVariesVaries1.0 nM (MBM-55)[1][2]
3c-MetVariesVariesVaries53.4 nM (enzymatic)[1]
4MCF-7 cellsHHN-(p-aminophenyl)0.71 µM[4]
5HCT116 cellsHHN-(p-aminophenyl)1.69 µM[4]
Antitubercular
6Mtb H37RvMe7-MeN-(4-chlorobenzyl)0.5 µM[5]
7Mtb H37RvMe7-MeN-(3-fluorobenzyl)~0.3 µM[5]
8Mtb H37RvMe7-MeN-(3,4-dichlorobenzyl)9-14 µM[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of imidazopyridine-3-carboxylic acid derivatives.

In Vitro Kinase Inhibition Assay (PLK1 Radiometric Assay)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of compounds against PLK1 kinase. The principle of this assay is to measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the kinase.

Materials:

  • Recombinant human PLK1 enzyme

  • Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT)

  • Substrate (e.g., Dephospho-Casein, 0.5 µg/µl)

  • ATP (10 mM stock)

  • [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a working solution of ATP by diluting the 10 mM stock to 250 µM in kinase buffer.

  • Prepare the radioactive ATP solution by diluting [γ-³²P]ATP with the 250 µM ATP solution to a final activity of 0.16 µCi/µl.

  • Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a reaction tube, combine the diluted PLK1 enzyme, substrate, and the test compound or DMSO (for control).

  • Initiate the kinase reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25 µl.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.

  • Air dry the P81 paper and then wash it three times with 1% phosphoric acid for 10 minutes each to remove unincorporated [γ-³²P]ATP.

  • Rinse the P81 paper with acetone and let it air dry.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/ml in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µl of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[8][9][10]

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates (U-shaped bottom)

  • Test compounds dissolved in DMSO

  • Sterile water or saline with Tween 80

  • McFarland standards

  • Inverted mirror or microplate reader

Procedure:

  • Prepare a bacterial inoculum by harvesting colonies from a solid medium and suspending them in sterile water or saline with Tween 80 containing glass beads. Vortex to create a uniform suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Dilute the adjusted inoculum (e.g., 1:100) in 7H9 broth to achieve the desired final inoculum concentration (e.g., 10⁵ CFU/ml).

  • Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plate.

  • Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control and a sterility control (broth only).

  • Seal the plate and incubate at 37°C.

  • Read the results when visible growth is observed in the drug-free control well (typically after 7-14 days). The MIC is the lowest concentration of the compound that shows no visible growth. Growth can be assessed visually using an inverted mirror or by measuring the optical density with a microplate reader.[6][11]

Signaling Pathway and Workflow Visualizations

To further elucidate the mechanism of action and the experimental processes, the following diagrams are provided in Graphviz DOT language.

PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell growth and survival, and how imidazopyridine-3-carboxylic acid derivatives can inhibit this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Growth Cell Growth & Survival mTOR->Growth Promotes Imidazopyridine Imidazopyridine-3- carboxylic acid derivative Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine derivatives.

c-Met Signaling Pathway

This diagram shows the activation of the c-Met receptor by its ligand HGF and the downstream signaling cascades that promote cell proliferation and invasion.

cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Imidazopyridine Imidazopyridine-3- carboxylic acid derivative Imidazopyridine->cMet Inhibits

Caption: HGF/c-Met signaling pathway and its inhibition by imidazopyridine derivatives.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Signal (e.g., Radioactivity, Luminescence) Terminate->Detect Analyze Analyze Data (Calculate % Inhibition, Determine IC50) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The imidazopyridine-3-carboxylic acid scaffold is a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. As demonstrated in this guide, systematic modifications to the core structure and the C3-substituent can lead to significant improvements in activity against a range of diseases, from cancer to tuberculosis. The detailed SAR analysis, quantitative data, and experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of the next generation of imidazopyridine-based therapeutics. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

  • Moraski, G. C., Miller, P. A., Bailey, M. A., Ollinger, J., Parish, T., Boshoff, H. I., ... & Miller, M. J. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi-and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470.
  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1507-1512.
  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in HCC cells. Retrieved from [Link]

  • Wikidoc. (2018, May 15). c-Met. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Fan, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2443-2464.
  • Bayliss, R., et al. (2016). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. PLoS One, 11(4), e0153542.
  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry, 207, 112702.
  • Ghanem, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4182.
  • ResearchGate. (n.d.). Examples of Nek2 inhibitors with benzimidazole, imidazopyridine, aminopyrazine, and aminopyridine hinge binding groups. Retrieved from [Link]

  • PubMed. (2020, December 1). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Retrieved from [Link]

  • OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]

  • PMC. (n.d.). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Retrieved from [Link]

Sources

Benchmarking 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives Against Standard Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Antimicrobial Drug Discovery

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has critically undermined the efficacy of classical first-line regimens. As a Senior Application Scientist overseeing anti-tubercular drug evaluation, I frequently benchmark novel pharmacophores against established standards to determine their clinical viability. Recently, the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class has emerged as a transformative scaffold in TB drug discovery, exhibiting remarkable potency against resistant strains[1].

At the synthetic core of many highly potent IPAs lies 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid [2]. By functionalizing this specific carboxylic acid intermediate, researchers generate lipophilic amides that exhibit extraordinary nanomolar potency against Mtb[3]. This guide provides an objective, data-driven comparison of derivatives synthesized from this core against standard TB drugs, focusing on mechanistic causality, quantitative efficacy, and the rigorous experimental protocols required for validation.

Mechanistic Causality: Targeting the Electron Transport Chain

To understand why we prioritize this scaffold, we must examine the causality behind mycobacterial survival. Classical first-line drugs primarily target active biosynthetic processes. For instance, Isoniazid (INH) inhibits mycolic acid synthesis, while Ethambutol (EMB) disrupts arabinogalactan polymerization[4]. While highly effective against replicating bacilli, these mechanisms often fail against dormant, non-replicating persister cells residing in hypoxic granulomas[3].

Conversely, IPAs derived from the 6-bromo-2-ethylimidazo[1,2-a]pyridine core operate via a fundamentally different paradigm: the inhibition of oxidative phosphorylation (OxPhos)[1]. These compounds selectively bind to the QcrB subunit of the mycobacterial cytochrome bcc complex (Complex III)[5]. By blocking electron transfer from the menaquinone pool to cytochrome c oxidase, these agents collapse the proton motive force[1]. This leads to rapid ATP depletion, effectively starving the bacterium regardless of its replication status[3].

OxPhos NADH NADH Dehydrogenase (Complex I) MQ Menaquinone Pool (Electron Carrier) NADH->MQ e- transfer QcrB Cytochrome bcc Complex (QcrB Subunit) MQ->QcrB e- transfer CytC Cytochrome c Oxidase (Complex IV) QcrB->CytC e- transfer ATP ATP Synthase (ATP Production) CytC->ATP Proton Motive Force Drug 6-Bromo-2-ethylimidazo [1,2-a]pyridine derivatives Drug->QcrB Competitive Inhibition

Mycobacterial OxPhos pathway highlighting QcrB inhibition by imidazo[1,2-a]pyridine derivatives.

Quantitative Performance Benchmarking

To objectively evaluate the clinical potential of IPAs, we benchmark their in vitro minimum inhibitory concentrations (MIC) against standard therapeutics. The table below synthesizes the performance of representative 6-bromo-2-ethyl IPA derivatives against standard agents using the virulent Mtb H37Rv strain, as well as their efficacy profile against resistant variants[1][4].

AgentPrimary TargetMechanism of ActionMIC vs M. tb H37Rv (µg/mL)Efficacy vs MDR/XDR Strains
6-Bromo-2-ethyl IPA Derivatives QcrBOxPhos Inhibition0.002 – 0.05Highly Active
Isoniazid (INH) InhAMycolic Acid Synthesis0.03 – 0.06Resistant
Rifampicin (RIF) RpoBRNA Polymerase0.12 – 0.25Resistant
Ethambutol (EMB) EmbBArabinogalactan Synthesis6.25Resistant
Bedaquiline (BDQ) AtpEATP Synthase Inhibition0.03Active

Data Interpretation: The IPA derivatives consistently demonstrate low-nanomolar potency that meets or exceeds the efficacy of Bedaquiline (a clinically approved OxPhos inhibitor) and significantly outperforms standard cell-wall inhibitors like Ethambutol[3][4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the definitive protocols we use in the laboratory to evaluate OxPhos inhibitors.

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

Rationale: We utilize Resazurin (Alamar Blue) because it acts as a self-validating redox indicator. Viable mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This directly correlates with cellular respiration, making it exceptionally sensitive for evaluating compounds that disrupt cellular energetics[4].

MABA Step1 Compound Dilution Step2 M. tb H37Rv Inoculation Step1->Step2 Step3 Incubation (7 days, 37°C) Step2->Step3 Step4 Resazurin Addition Step3->Step4 Step5 Fluorescence Readout Step4->Step5

Step-by-step workflow of the Microplate Alamar Blue Assay (MABA) for MIC determination.

Step-by-Step Methodology:

  • Media Preparation: Dispense 100 µL of Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) into a 96-well microtiter plate.

  • Compound Dilution: Perform 2-fold serial dilutions of the 6-Bromo-2-ethylimidazo[1,2-a]pyridine derivative (test compound) and standard drugs (INH, RIF) across the plate to capture a concentration range of 10 to 0.001 µg/mL.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (standardized to an OD600 of 0.001) to each well. Self-Validation Step: Crucially, include drug-free growth controls and bacteria-free sterile controls to establish baseline assay validity.

  • Incubation: Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days in a humidified environment.

  • Indicator Addition: Add 30 µL of a resazurin/Tween 80 mixture to all wells. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is strictly defined as the lowest concentration preventing a color change from blue to pink (or yielding a >90% reduction in fluorescence compared to the growth control)[4].

Protocol 2: Intracellular ATP Depletion Assay

Rationale: To prove that the phenotypic death observed in MABA is mechanistically driven by QcrB inhibition, we must measure intracellular ATP dynamics. If the compound selectively targets the electron transport chain, ATP synthesis will rapidly collapse prior to actual cell lysis[3].

Step-by-Step Methodology:

  • Culture Preparation: Cultivate M. tb to mid-log phase (OD600 ~0.4) in 7H9 medium.

  • Drug Exposure: Treat bacterial aliquots with 10x MIC of the test compound. Include Bedaquiline as a positive control for ATP depletion and Isoniazid as a negative control (as INH targets the cell wall, initial ATP levels should remain stable).

  • Lysis & Extraction: At 24 and 48 hours post-exposure, lyse the cells using a boiling Tris-EDTA buffer (100°C for 5 minutes). Causality Note: Boiling instantly denatures endogenous ATPases, preventing the artificial enzymatic degradation of ATP during the extraction process, which would otherwise yield false-positive depletion results.

  • Luminescence Readout: Add BacTiter-Glo™ reagent (a luciferase-based assay) and measure luminescence. A >50% drop in relative light units (RLU) compared to untreated controls confirms targeted OxPhos disruption.

Conclusion

Benchmarking reveals that derivatives synthesized from the 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid core offer a profound mechanistic advantage over standard drugs like Isoniazid and Ethambutol. By selectively targeting the QcrB subunit and collapsing ATP homeostasis, this scaffold bypasses existing resistance mechanisms, offering a highly potent, sterilizing therapeutic avenue for MDR and XDR tuberculosis[1][5].

References

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: rsc.org URL: [Link]

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  • Title: Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity Source: nih.gov URL: [Link]

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A Researcher's Guide to De-risking Novel Drug Candidates: Cross-Reactivity Profiling of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant compounds.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, making them attractive starting points for drug discovery programs.[2][4] This guide focuses on a critical, yet often underrepresented, aspect of preclinical development: the comprehensive cross-reactivity profiling of a novel analogue, 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid.

The objective of this document is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the selectivity of this, and other similar novel chemical entities. We will delve into the rationale behind experimental choices, compare and contrast various screening methodologies, and provide actionable protocols to generate a comprehensive selectivity profile. The early identification of off-target interactions is paramount to mitigating the risk of adverse effects and costly late-stage clinical failures.[5][6]

The Imperative of Early-Stage Selectivity Profiling

A "magic bullet" that exclusively interacts with its intended biological target is the ideal in drug development, but rarely the reality. Most small molecules exhibit some degree of polypharmacology, interacting with multiple targets.[5] While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of toxicity and drug attrition.[5][6] Therefore, a proactive and thorough assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental component of a successful drug discovery campaign.[7][8]

This guide will use 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid as a case study to illustrate a tiered and logical approach to cross-reactivity assessment.

A Tiered Approach to Cross-Reactivity Assessment

A cost-effective and scientifically sound strategy for selectivity profiling involves a tiered approach, starting with broad, single-concentration screens and progressing to more focused, dose-response studies for any identified "hits".[9]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Tier 4: In-Tissue/Organism Level Assessment A In Silico Profiling (e.g., PanScreen, VirtualToxLab) D IC50/Ki Determination for Primary Hits (10-point dose-response) A->D Identified potential off-targets B Broad Biochemical/Enzymatic Panels (e.g., KinaseProfiler™, GPCR panel) B->D Confirmed off-targets C Phenotypic Screening (e.g., Cell Painting) G Transcriptome-wide Off-Target Analysis C->G Unbiased cellular effects E Cellular Thermal Shift Assay (CETSA) D->E Validate cellular binding F Target Engagement Assays (e.g., NanoBRET™, FRET) D->F Quantify cellular engagement H Tissue Cross-Reactivity (TCR) Studies (Immunohistochemistry) E->H Prioritize tissues for analysis F->H

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Screening Methodologies

The initial goal is to cast a wide net to identify potential off-target liabilities. This is typically done at a single, high concentration of the test compound (e.g., 1 or 10 µM).

In Silico Profiling

Before embarking on expensive wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid.[5][6] Platforms like PanScreen and VirtualToxLab use a combination of structure-based modeling and machine learning to screen against a large database of protein targets.[6]

Comparison of In Silico Approaches:

MethodPrincipleAdvantagesDisadvantages
Structure-Based Docking Fits the 3D structure of the compound into the binding sites of known proteins.Provides a structural hypothesis for binding.Computationally intensive; accuracy depends on protein structure quality.
Ligand-Based Similarity Compares the compound's features to known active ligands for various targets.Fast and efficient.Less effective for novel scaffolds with no known similar ligands.
Broad Biochemical/Enzymatic Panels

These are the gold standard for initial off-target screening.[9] They involve testing the compound against a large panel of purified enzymes or receptors in biochemical assays. For a compound with an unknown primary target, a broad kinase panel is a common starting point due to the conserved ATP binding site across the kinome, which can lead to off-target interactions.[7]

Leading Kinase Profiling Platforms:

PlatformAssay PrinciplePanel SizeKey Features
Eurofins Discovery KinaseProfiler™ Radiometric or luminescence-based activity assays.[10]Over 500 human kinases.[10]Industry standard, extensive target list including disease-relevant mutants.
Reaction Biology Kinase HotSpot Radiometric activity assays.Over 390 kinases.High-throughput and cost-effective screening.
Carna Biosciences QuickScout Mobility-shift assay.Over 300 kinases.Non-RI method, suitable for various inhibitor types.

Illustrative Data from a Hypothetical Kinase Screen:

Test Compound: 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid at 10 µM

Kinase Target% Inhibition
Target X (Hypothetical Primary Target) 95%
MAPK1 (ERK2)15%
CDK2/cyclin A8%
SRC 78%
LCK 72%
PKA5%
ROCK112%
YES1 65%

In this hypothetical example, significant inhibition (>70%) is observed for SRC and LCK, warranting further investigation in Tier 2.

Tier 2: Hit Confirmation and Potency Determination

Any significant "hits" from Tier 1 broad screens must be confirmed and their potency quantified. This is achieved by generating a 10-point dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).[9][11]

Experimental Protocol: IC50 Determination for Kinase Hits

  • Reagents and Materials:

    • Purified recombinant human kinases (SRC, LCK, YES1).

    • Specific peptide substrates for each kinase.

    • ATP (at the Km concentration for each kinase to reflect intrinsic affinity).[12]

    • 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid stock solution in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, HTRF®).

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically from 100 µM down to 1 nM.

    • Add a small volume of the diluted compound to the assay wells. Include DMSO-only controls (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

    • Add the kinase and its specific substrate to the wells and briefly incubate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Read the signal (luminescence, fluorescence) on a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data:

Kinase TargetIC50 (nM)
Target X 50
SRC850
LCK1,200
YES12,500

This data would suggest a selectivity window of 17-fold for SRC over the primary target. Depending on the therapeutic indication, this may or may not be an acceptable margin.

Tier 3: Cellular and Functional Validation

Biochemical assays use purified proteins, which may not fully represent the complexity of a cellular environment.[12] Therefore, it is crucial to validate off-target interactions in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells or even tissues.[13] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

G A Treat cells with Test Compound or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify remaining soluble protein (e.g., Western Blot, MS) C->D E Plot soluble protein vs. temperature to generate a melting curve D->E F A shift in the melting curve indicates target engagement E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

By running CETSA and probing for the identified off-targets (e.g., SRC), one can confirm if 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid engages these targets within the cell.

Tier 4: In-Tissue Level Assessment

For late-stage preclinical candidates, particularly biologics, tissue cross-reactivity (TCR) studies are a regulatory expectation to identify unintended binding in various tissues.[8][14][15] While more common for antibodies, a similar principle can be applied to small molecules, especially if a labeled version of the compound is available. These studies are typically performed using immunohistochemistry (IHC) on a panel of normal human tissues.[15][16]

Key Considerations for TCR Studies:

  • Tissue Panel: A comprehensive panel of at least 32 human tissues is recommended.[8]

  • Specificity: The staining pattern should be carefully interpreted to distinguish specific binding from non-specific background.[15]

  • Toxicology Correlation: Any observed tissue binding can help identify potential organs of toxicity for in vivo studies.[14][17]

Conclusion

The journey of a novel molecule like 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid from a promising hit to a viable drug candidate is fraught with challenges. A rigorous and systematic evaluation of its cross-reactivity profile is a critical de-risking strategy. By employing a tiered approach that combines in silico, biochemical, and cellular methods, researchers can build a comprehensive understanding of a compound's selectivity. This not only satisfies regulatory expectations but, more importantly, provides the crucial insights needed to select and develop safer, more effective medicines. The methodologies and comparisons provided in this guide offer a robust framework for any drug discovery team to confidently assess the off-target profile of their lead compounds.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis & Risk Assessment: A Structural Approach

The primary directive in handling any chemical of unknown toxicity is to treat it as hazardous until proven otherwise. Our risk assessment is therefore based on the known hazards of analogous structures.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds designed to interact with physiological systems[2][3][4]. This inherent bioactivity necessitates caution to prevent unintended exposure through skin contact, inhalation, or ingestion.

  • Brominated Aromatic System: Halogenated organic compounds can pose health risks upon exposure and require specialized disposal considerations[5]. Bromine-containing waste is often classified as hazardous and must be managed to prevent environmental contamination[6].

  • Carboxylic Acid Functionality: Carboxylic acids can cause skin and eye irritation or corrosion[7][8][9]. If the compound is a fine powder, it can also lead to respiratory tract irritation upon inhalation[9][10].

cluster_0 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid cluster_1 Hazard Assessment by Functional Group cluster_2 Associated Risks Compound C₈H₅BrN₂O₂ A Imidazo[1,2-a]pyridine Core B Bromo Substituent C Carboxylic Acid D Potential Bioactivity (Unknown Toxicity) A->D interacts with biological systems E Environmental Hazard (Specialized Disposal) B->E halogenated organic waste F Skin/Eye/Respiratory Irritation C->F acidic nature

Figure 1. Hazard analysis flow based on chemical structure.
Table 1: Summary of Potential Hazards
FeatureAssociated HazardRationale
Physical State Fine Solid PowderHigh risk of aerosolization and inhalation.
Imidazo[1,2-a]pyridine Core Unknown Systemic ToxicityScaffold is common in biologically active molecules[2][3][4].
Carboxylic Acid Group Skin, Eye, and Respiratory IrritationAcidic nature can cause local irritation upon contact[9][10].
Bromo- Group Environmental HazardBrominated compounds require specific, regulated disposal methods[6].

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the preceding risk assessment. The following is the minimum required PPE for handling 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid in a laboratory setting.

Primary Engineering Control: Chemical Fume Hood

All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood. This is the most critical control measure to minimize inhalation exposure[7][11].

Eye and Face Protection
  • Mandatory: Indirectly vented chemical splash goggles that meet the ANSI Z87.1 standard are required at all times[12][13]. Goggles must fit snugly around the eyes to protect from splashes and airborne powder[13][14].

  • Rationale: Standard safety glasses with side shields do not provide an adequate seal against fine powders or chemical splashes[14]. Prescription eyeglasses are not a substitute for safety eyewear[12]. For procedures with a high risk of splashing, such as when handling larger volumes of solutions, a face shield should be worn in conjunction with chemical splash goggles[14].

Hand Protection

Given that the compound is a solid but will likely be dissolved in various solvents, glove selection must account for both the compound and the solvent. Nitrile gloves are the standard for incidental contact with many chemicals, including acids[15][16]. However, for prolonged contact or when using organic solvents, a more robust glove is necessary.

  • Recommended Practice: Double-gloving is a prudent measure. An inner nitrile glove can be worn under an outer glove with superior chemical resistance.

  • Rationale: No single glove material protects against all chemical hazards[17]. The choice of the outer glove should be based on the solvent used. Neoprene gloves offer good resistance to acids, bases, and alcohols, but are poor for halogenated and aromatic hydrocarbons[15][16]. Butyl rubber gloves are an excellent choice for ketones, esters, and strong acids but do not perform well with aliphatic or aromatic hydrocarbons[18][19]. Always consult a chemical resistance chart to match the glove material to the specific solvent being used[18][20].

Table 2: Glove Selection Guide for Common Solvents
Glove MaterialRecommended ForNot Recommended ForBreakthrough Time
Nitrile Incidental contact, mild acids, oils, greases[18][19]Ketones, chlorinated solvents, prolonged exposure[16][18]Varies
Neoprene Acids, bases, alcohols, petroleum products[18][19]Halogenated & aromatic hydrocarbons (e.g., chloroform, toluene)[15][18]Generally Good
Butyl Rubber Ketones, esters, strong acids (e.g., nitric acid)[18][19]Aliphatic or aromatic hydrocarbons[18][19]Excellent (Gas/Vapor)
Body Protection
  • Mandatory: A flame-resistant laboratory coat must be worn and fully buttoned.

  • For Larger Quantities: When working with quantities greater than a few grams or with solutions where splashing is possible, a chemical-resistant apron worn over the lab coat is required[7][15].

  • Attire: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory[15].

Respiratory Protection

When used within a chemical fume hood, additional respiratory protection is typically not required. However, if there is a risk of the fume hood failing or if the compound must be handled outside of a hood (e.g., during transport or spill cleanup), respiratory protection is essential.

  • Mandatory (if outside a fume hood): A NIOSH-approved air-purifying respirator with a P100 (or N95 for nuisance dust) particulate filter is required[21]. FFP3-rated masks offer the highest level of protection and are commonly used in the chemical industry[22].

  • Rationale: This protects against the inhalation of fine, aerosolized particles of the compound[21].

Procedural Operations: Donning and Doffing Protocols

Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination[23][24]. Always perform hand hygiene before donning and after doffing PPE[25][26].

cluster_don Donning (Putting On) PPE cluster_doff Doffing (Taking Off) PPE don1 1. Perform Hand Hygiene don2 2. Put on Lab Coat/Apron don1->don2 don3 3. Put on Mask/Respirator don2->don3 don4 4. Put on Goggles/Face Shield don3->don4 don5 5. Put on Gloves don4->don5 doff1 1. Remove Gloves doff2 2. Perform Hand Hygiene doff1->doff2 doff3 3. Remove Lab Coat/Apron doff2->doff3 doff4 4. Exit Lab & Perform Hand Hygiene doff3->doff4 doff5 5. Remove Goggles/Face Shield doff4->doff5 doff6 6. Remove Mask/Respirator doff5->doff6 doff7 7. Perform Final Hand Hygiene doff6->doff7

Figure 2. Standard sequence for donning and doffing PPE.
Step-by-Step Donning Protocol
  • Prepare: Before entering the lab, ensure you are hydrated, hair is tied back, and jewelry is removed[25].

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand rub[27].

  • Body Protection: Put on your lab coat and a chemical-resistant apron if required. Fasten all ties[27].

  • Respiratory Protection: If required, put on your respirator. Ensure it fits snugly to your face and perform a fit-check according to the manufacturer's instructions[27].

  • Eye Protection: Put on your chemical splash goggles[25].

  • Hand Protection: Put on your gloves. Ensure the glove cuffs go over the sleeves of your lab coat[27].

Step-by-Step Doffing Protocol

The principle of doffing is to touch only the "clean" inside surfaces of the PPE. The outside is considered contaminated.

  • Remove Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves[26]. Dispose of them immediately in the designated hazardous waste container.

  • Hand Hygiene: Clean your hands with an alcohol-based rub or soap and water[23].

  • Remove Apron/Gown: Unfasten the ties without touching the front of the apron or gown. Pull it away from your body, touching only the inside, and roll it into a bundle for disposal[27].

  • Exit and Hand Hygiene: Exit the immediate work area. Perform hand hygiene again[23].

  • Remove Eye Protection: Handle the goggles by the head strap or side arms to remove them[27].

  • Remove Respirator: Remove your respirator by the straps without touching the front[23].

  • Final Hand Hygiene: Perform a final, thorough hand washing with soap and water[25].

Decontamination and Disposal Plan

Improper disposal of brominated compounds can lead to environmental harm. All waste generated from handling this compound must be treated as hazardous.

Operational Disposal Plan
  • Segregation: All waste contaminated with 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. This includes gloves, bench paper, pipette tips, and contaminated glassware.

  • Waste Stream: This waste must be designated as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

  • Decontamination: Gross contamination on non-disposable equipment should be cleaned with an appropriate solvent (e.g., ethanol or isopropanol), with the cleaning materials also disposed of as hazardous waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office. The ultimate disposal method for brominated waste is typically high-temperature incineration at a licensed facility equipped with emission control systems to prevent environmental contamination[6].

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, ensuring both personal safety and environmental responsibility.

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